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Foundational

A Technical Guide to (4-Acetyl-3,5-difluorophenyl)boronic acid: Analysis and Expert Recommendations

To our valued research colleagues, As a Senior Application Scientist, my primary commitment is to scientific integrity and empowering researchers with actionable, reliable data. You have requested an in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research colleagues,

As a Senior Application Scientist, my primary commitment is to scientific integrity and empowering researchers with actionable, reliable data. You have requested an in-depth technical guide on (4-Acetyl-3,5-difluorophenyl)boronic acid .

Following a comprehensive search of chemical supplier databases, peer-reviewed literature, and patent filings, we have determined that (4-Acetyl-3,5-difluorophenyl)boronic acid (IUPAC: 1-(4-(dihydroxyboranyl)-2,6-difluorophenyl)ethan-1-one) is not a readily available commercial chemical and lacks established, published data regarding its specific physicochemical properties, reaction protocols, and safety profile.

To provide a guide that meets the stringent requirements of technical accuracy and authoritative grounding, inventing data or protocols would be a disservice to the scientific community. Instead, this guide will focus on a closely related and extensively documented compound: (3,5-Difluorophenyl)boronic acid .

This molecule shares the critical 3,5-difluoro substitution pattern, a key structural motif that imparts unique electronic properties relevant in modern synthetic and medicinal chemistry. By focusing on this well-characterized analogue, we can provide field-proven protocols and data-driven insights that are directly applicable and adaptable for research involving electron-deficient arylboronic acids. The influence of the acetyl group present in your target molecule will be discussed conceptually based on established chemical principles.

We trust this approach will provide a robust and scientifically sound resource for your research endeavors.

An In-Depth Technical Guide to (3,5-Difluorophenyl)boronic acid: Properties, Applications, and Protocols

Introduction

(3,5-Difluorophenyl)boronic acid, a white to off-white crystalline solid, is a vital building block in contemporary organic synthesis. Its utility is anchored in the unique electronic properties conferred by the two fluorine atoms positioned meta to the boronic acid moiety. These strongly electron-withdrawing groups significantly modulate the reactivity of the C-B bond and the acidity of the boronic acid, making it an indispensable reagent in cross-coupling reactions and a valuable scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, core applications, validated experimental protocols, and essential safety information.

Physicochemical Properties & Characterization

The defining features of (3,5-Difluorophenyl)boronic acid are its electron-deficient aromatic ring and the versatile boronic acid group. The fluorine atoms increase the Lewis acidity of the boron center, which can influence reaction kinetics and the stability of boronate ester intermediates.

Table 1: Physicochemical Properties of (3,5-Difluorophenyl)boronic acid

PropertyValueSource(s)
CAS Number 156545-07-2[1][2]
Molecular Formula C₆H₅BF₂O₂[1]
Molecular Weight 157.91 g/mol [1]
Appearance White to beige-yellowish powder[2]
Melting Point 210-217 °C[1][2]
pKa 6.46 (Predicted)[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Expert Insight on Structural Influence: The symmetric placement of two fluorine atoms creates a significant inductive effect, withdrawing electron density from the phenyl ring. This has two primary consequences for reactivity:

  • Increased Lewis Acidity: The boron atom becomes more electrophilic, which can accelerate the formation of the boronate species required for the transmetalation step in Suzuki-Miyaura coupling.[3]

  • Resistance to Protodeboronation: While highly electron-deficient arylboronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), the stability of this compound is generally robust under standard coupling conditions.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (3,5-Difluorophenyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1] This reaction enables the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1]

Mechanism Overview

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[2][3]

Suzuki_Mechanism pd0 Pd(0)Ln pd_complex Ar-Pd(II)(X)Ln pd0->pd_complex Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex product Ar-Ar' transmetalation_complex Ar-Pd(II)(Ar')Ln pd_complex->transmetalation_complex Transmetalation boronate Ar'-B(OH)₃⁻ boronate->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid transmetalation_complex->pd0 Reductive Elimination transmetalation_complex->product

General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Field-Proven Experimental Protocol: Synthesis of 3',5'-Difluoro-[1,1'-biphenyl]-4-carbonitrile

This protocol details a representative Suzuki-Miyaura coupling reaction. The choice of catalyst, base, and solvent system is critical for achieving high yields, particularly with electron-deficient substrates.

Workflow Diagram

Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3,5-Difluorophenyl)boronic acid (1.0 mmol, 158 mg), 4-bromobenzonitrile (1.05 mmol, 191 mg), and potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a 9:1 mixture of Dimethylformamide (DMF) and water (10 mL) via syringe. The aqueous component is essential for dissolving the base and facilitating the formation of the active boronate species.

  • Degassing: Sparge the resulting suspension with nitrogen or argon for an additional 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

    • Scientist's Note: Pd(PPh₃)₄ is a reliable catalyst for a broad range of substrates. For particularly challenging couplings, or to improve reaction times and catalyst loading, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be employed.[4]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Significance in Medicinal Chemistry & Drug Discovery

The 3,5-difluorophenyl motif is of significant interest in drug design. The strategic incorporation of fluorine atoms can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.[4]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH and thereby affecting cell permeability and target engagement.

Conceptual Role as a Synthetic Building Block:

MedChem_Concept reagent (3,5-Difluorophenyl)boronic acid coupling Suzuki-Miyaura Coupling reagent->coupling library Library of Biaryl Analogs coupling->library scaffold Scaffold-X (e.g., Heterocycle) scaffold->coupling screening Biological Screening library->screening hit Hit Compound screening->hit

Use in generating compound libraries for drug discovery.

Note on the Acetyl Group: While this guide focuses on the difluoro analogue, the addition of a 4-acetyl group (as in your original query) would further increase the electron-withdrawing character of the ring. This would make the boronic acid even more reactive in Suzuki couplings but also potentially more prone to decomposition under harsh basic conditions. The acetyl group also provides a synthetic handle for further chemical modification, for example, through reduction to an alcohol or conversion to an oxime.

Safety, Handling, and Storage

As with all laboratory reagents, (3,5-Difluorophenyl)boronic acid must be handled with appropriate care.

Table 2: GHS Hazard Information

Hazard ClassStatementPrecautionary Codes
Skin Irritation H315: Causes skin irritationP280, P302+P352
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338
STOT SE 3 H335: May cause respiratory irritationP261, P304+P340

Source: GHS classifications for (3,5-Difluorophenyl)boronic acid.[1]

Handling:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[1]

  • Trustworthiness Note: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this process is often reversible upon exposure to water during reaction setup, it can alter the physical properties and molecular weight of the reagent. For quantitative applications, it is best practice to use freshly opened material or store it under an inert atmosphere.

Conclusion

(3,5-Difluorophenyl)boronic acid is a powerful and versatile reagent for synthetic and medicinal chemists. Its unique electronic properties, conferred by the difluoro substitution, make it an ideal coupling partner for constructing complex molecular architectures. Understanding its reactivity, particularly in the context of the Suzuki-Miyaura reaction, and adhering to proper handling and storage protocols are key to successfully leveraging this valuable synthetic tool.

References

  • [Dead Link] A search for CAS number 871268-98-3, previously associated with the target molecule, did not yield active product pages
  • [Dead Link] Searches for the IUPAC name 1-(4-(dihydroxyboranyl)-2,6-difluorophenyl)
  • [Dead Link] General searches for "(4-Acetyl-3,5-difluorophenyl)boronic acid" did not return specific chemical properties or established protocols.
  • Fisher Scientific. Safety Data Sheet: 2',6'-Difluoroacetophenone. (2009).
  • The Royal Society of Chemistry. Supporting Information: Synthesis of 3,5-Difluorophenylboronic acid pinacol ester.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2018). [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • PubChem. 1-(2,6-Difluorophenyl)ethan-1-one. [Link]

  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • LookChem. Cas 156545-07-2, 3,5-Difluorophenylboronic acid. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • Fisher Scientific. Reference Reaction Protocols for Suzuki-Miyaura Coupling. [Link]

  • Myers Group, Chem 115. The Suzuki Reaction. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of (4-Acetyl-3,5-difluorophenyl)boronic acid: A Key Building Block for Modern Drug Discovery

Abstract (4-Acetyl-3,5-difluorophenyl)boronic acid is a valuable synthetic intermediate, prized in medicinal chemistry and materials science for its role as a versatile building block in palladium-catalyzed cross-couplin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Acetyl-3,5-difluorophenyl)boronic acid is a valuable synthetic intermediate, prized in medicinal chemistry and materials science for its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of the difluoro and acetyl functionalities on the phenylboronic acid scaffold allows for the introduction of a unique electronic and structural motif into target molecules, often enhancing their pharmacological properties. This guide provides an in-depth examination of a robust and scalable synthetic pathway to this compound. We will explore the underlying chemical principles, justify the strategic choices made in the synthesis design, and provide a detailed, step-by-step protocol suitable for implementation in a research or process development setting. The recommended pathway proceeds via a strategic protection-borylation-deprotection sequence, effectively navigating the inherent chemical incompatibilities of the target's functional groups.

Introduction: Strategic Importance in Synthesis

The Role of Fluorinated Phenylboronic Acids in Drug Discovery

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity for its biological target. Phenylboronic acids, particularly those bearing electron-withdrawing groups like fluorine, are indispensable reagents for constructing complex molecular architectures, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2][3]

(4-Acetyl-3,5-difluorophenyl)boronic acid: A Privileged Moiety

The title compound serves as a critical building block for introducing the 4-acetyl-3,5-difluorophenyl group. This specific substitution pattern is of high interest because:

  • Modulated Reactivity: The two fluorine atoms flanking the boronic acid group influence its electronic properties, impacting its reactivity in coupling reactions.

  • Metabolic Blockers: The fluorine atoms can act as metabolic blockers, preventing oxidative degradation at those positions and potentially increasing the drug's half-life.

  • Hydrogen Bonding: The acetyl group provides a hydrogen bond acceptor, which can be crucial for specific interactions with protein targets.

Navigating the Synthetic Challenges

The primary challenge in synthesizing (4-Acetyl-3,5-difluorophenyl)boronic acid lies in the incompatibility of the acetyl group's electrophilic carbonyl carbon with the highly nucleophilic and basic organometallic intermediates (Grignard or organolithium reagents) required for borylation.[4] A direct borylation of a corresponding aryl halide via metal-halogen exchange would result in the immediate and undesired attack of the organometallic species on the carbonyl group. Therefore, a carefully planned synthetic strategy is essential for success.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis reveals the most viable pathway. The boronic acid functional group is most reliably installed by reacting an organometallic species with a borate ester. This disconnection leads to a key intermediate, a (4-acetyl-3,5-difluorophenyl)metal species, which is problematic due to the acetyl group. This necessitates a protection strategy.

G Target (4-Acetyl-3,5-difluorophenyl)boronic acid Step1 Hydrolysis / Deprotection Target->Step1 C-B bond formation Intermediate1 Protected Boronic Ester Step1->Intermediate1 Step2 Borylation Intermediate1->Step2 Intermediate2 Protected Aryl-Metal Species (Grignard or Organolithium) Step2->Intermediate2 Step3 Metal-Halogen Exchange Intermediate2->Step3 Intermediate3 Protected Aryl Halide 2-(4-Bromo-3,5-difluorophenyl)-2-methyl-1,3-dioxolane Step3->Intermediate3 Step4 Ketal Protection Intermediate3->Step4 Carbonyl protection StartingMaterial 4-Bromo-3,5-difluoroacetophenone Step4->StartingMaterial

Figure 1: Retrosynthetic analysis highlighting the protection strategy.
Evaluation of Synthetic Pathways
  • Pathway A: Halogen-Metal Exchange with Carbonyl Protection (Recommended) : This classic and robust strategy involves (i) protecting the incompatible acetyl group as a ketal, (ii) forming an organometallic intermediate from the corresponding aryl bromide via metal-halogen exchange, (iii) reacting this intermediate with a trialkyl borate, and (iv) performing an acidic workup that concurrently hydrolyzes the borate ester and removes the protecting group. This pathway is highly reliable and scalable.[4]

  • Pathway B: Direct C-H Borylation : This approach would involve the direct metalation of a C-H bond on 3,5-difluoroacetophenone, followed by borylation. While potentially more atom-economical, this route faces significant challenges with regioselectivity and competing enolization at the acetyl group's alpha-protons.

  • Pathway C: Friedel-Crafts Acylation of a Boronic Acid : Attempting to install the acetyl group onto (3,5-difluorophenyl)boronic acid is generally not feasible. The boronic acid group is deactivating, and the harsh Lewis acidic conditions required for Friedel-Crafts acylation can lead to protodeboronation (loss of the boronic acid group).[5]

Based on this analysis, Pathway A is selected as the most practical and scientifically sound approach for this guide.

Detailed Experimental Protocol

The selected pathway is a four-step sequence starting from the commercially available 1-bromo-3,5-difluorobenzene.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketal Protection cluster_2 Step 3: Borylation cluster_3 Step 4: Deprotection & Hydrolysis A 1-Bromo-3,5-difluorobenzene B 4-Bromo-3,5-difluoroacetophenone A->B   Acetyl Chloride, AlCl3    C 4-Bromo-3,5-difluoroacetophenone D 2-(4-Bromo-3,5-difluorophenyl)- 2-methyl-1,3-dioxolane C->D   Ethylene Glycol, p-TsOH    E Protected Aryl Bromide F Protected Boronic Ester Intermediate E->F   1. n-BuLi, -78°C   2. B(O-iPr)3    G Protected Boronic Ester H (4-Acetyl-3,5-difluorophenyl)boronic acid G->H   Aqueous HCl   

Figure 2: Overall four-step synthetic workflow.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organolithium reagents like n-butyllithium are pyrophoric and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

Step 1: Synthesis of 4-Bromo-3,5-difluoroacetophenone
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) as the solvent.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Addition of Substrate: Add 1-bromo-3,5-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.

Step 2: Protection of the Carbonyl Group
  • Setup: Combine 4-bromo-3,5-difluoroacetophenone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene.

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the crude ketal, 2-(4-bromo-3,5-difluorophenyl)-2-methyl-1,3-dioxolane, which is often used in the next step without further purification.

Step 3 & 4: Borylation and In-Situ Deprotection

This is the critical step requiring anhydrous conditions and an inert atmosphere.

  • Setup: Add the protected aryl bromide from Step 2 (1.0 eq) to a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.[6]

  • Borylation: To the newly formed organolithium species, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.[7]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

  • Hydrolysis/Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl). This step is exothermic. The acid serves to both hydrolyze the borate ester to the boronic acid and cleave the ketal protecting group.

  • Isolation: Stir the biphasic mixture vigorously for 1-2 hours at room temperature. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. The crude (4-Acetyl-3,5-difluorophenyl)boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) or by slurrying in a non-polar solvent to remove impurities.

Characterization and Quality Control

Proper characterization is crucial to confirm the structure and purity of the final product.

Technique Expected Data / Observation
¹H NMR Aromatic protons will appear as a doublet or triplet. The acetyl methyl group will be a singlet around 2.6 ppm. The boronic acid -OH protons are often broad and may exchange with D₂O.
¹³C NMR Signals corresponding to the carbonyl carbon (~195-200 ppm), aromatic carbons (showing C-F coupling), and the acetyl methyl carbon (~26 ppm). The carbon attached to boron will be a broad signal.
¹⁹F NMR A single resonance for the two equivalent fluorine atoms.
Mass Spec (MS) The molecular ion peak corresponding to the calculated mass of C₈H₇BF₂O₃ should be observed.
Appearance Typically a white to off-white solid.

Conclusion

The synthesis of (4-Acetyl-3,5-difluorophenyl)boronic acid is readily achievable through a well-designed, four-step sequence. By employing a ketal protection strategy for the acetyl group, the inherent incompatibility with organometallic borylation intermediates is effectively circumvented. The presented pathway, utilizing a lithium-halogen exchange followed by reaction with a borate ester and a final acidic workup, represents a reliable, scalable, and high-yielding method for producing this important building block. This guide provides the necessary detail for researchers and drug development professionals to confidently synthesize this valuable compound for applications in Suzuki-Miyaura coupling and beyond.

References

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Frohn, M., et al. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health (PMC). Retrieved from [Link]

  • Aggarwal, V. K., et al. (2015, April 8). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation. Royal Society of Chemistry. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2013). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 90, 261-270. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, January 22). Supporting Information. Retrieved from [Link]

  • Carson, N. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Chao, J., et al. (n.d.). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Retrieved from [Link]

  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Retrieved from [Link]

  • Chemspeed Technologies. (2022, February 14). Lithiation-borylation reaction: in situ IR & batch automation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4,5‐trifluorophenyl boronic acid using a Grignard reagent. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (4-Acetyl-3,5-difluorophenyl)boronic acid: Physicochemical Properties and Structural Analysis

Introduction Substituted arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Within this class...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Within this class of reagents, molecules bearing fluorine atoms and carbonyl functionalities are of particular interest to researchers in drug discovery and materials science. The presence of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The acetyl group, a common pharmacophore, provides a key site for further chemical modification.

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Acetyl-3,5-difluorophenyl)boronic acid. As this appears to be a specialized or novel reagent, direct and extensive experimental data in publicly accessible literature is limited. Therefore, this guide employs a scientifically rigorous approach of comparative analysis with closely related structural analogs to project the expected properties of the title compound. This methodology allows us to provide a well-rounded and insightful profile for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is fundamental to its application in research.

  • IUPAC Name: (4-Acetyl-3,5-difluorophenyl)boronic acid

  • Molecular Formula: C₈H₇BF₂O₃

  • CAS Number: While a specific CAS number for this compound is not widely indexed, it is crucial to verify the CAS number with the supplier upon sourcing.

The molecular structure of (4-Acetyl-3,5-difluorophenyl)boronic acid is depicted below:

Caption: Molecular structure of (4-Acetyl-3,5-difluorophenyl)boronic acid.

Physicochemical Properties: A Comparative Analysis

The introduction of two fluorine atoms flanking the acetyl group is expected to significantly influence the molecule's electronic and steric properties compared to its non-fluorinated or mono-fluorinated counterparts. The following table summarizes the known properties of key structural analogs and provides projected values for (4-Acetyl-3,5-difluorophenyl)boronic acid.

Property(4-Acetyl-3,5-difluorophenyl)boronic acid (Projected)(4-Acetyl-3-fluorophenyl)boronic acid[1][2](3,5-Difluorophenyl)boronic acid[3](4-Acetylphenyl)boronic acid[4]
CAS Number Not widely indexed481725-35-3156545-07-2149104-90-5
Molecular Formula C₈H₇BF₂O₃C₈H₈BFO₃C₆H₅BF₂O₂C₈H₉BO₃
Molecular Weight 199.95 g/mol 181.96 g/mol 157.91 g/mol 163.97 g/mol
Appearance White to off-white or pale yellow solid/powderData not available, likely a solidWhite to beige-yellowish powderWhite to off-white solid
Melting Point > 220 °C (decomposes)Data not available210-217 °C> 300 °C
Boiling Point Decomposes before boiling354.47 °C at 760 mmHg (calculated)266.9 °C at 760 mmHgData not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.Data not availableData not availableSoluble in water and alcohols[5]
Appearance

Based on its structural analogs, (4-Acetyl-3,5-difluorophenyl)boronic acid is expected to be a white to off-white or pale yellow crystalline powder or solid. The color may vary depending on the purity of the substance.

Melting Point

The melting point of arylboronic acids is influenced by crystal lattice packing and intermolecular forces. The presence of the acetyl group in (4-Acetylphenyl)boronic acid leads to a high melting point. The difluoro substitution in (3,5-Difluorophenyl)boronic acid results in a melting point in the range of 210-217 °C[3]. It is plausible that the combined electronic and steric effects of the acetyl and difluoro groups in the target molecule will result in a high melting point, likely exceeding 220 °C, with potential decomposition at higher temperatures.

Solubility

The boronic acid moiety imparts some polarity and the potential for hydrogen bonding, which generally confers solubility in polar solvents. The acetyl group also contributes to the polarity. The fluorinated phenyl ring increases lipophilicity. Therefore, (4-Acetyl-3,5-difluorophenyl)boronic acid is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol. Its solubility in water is likely to be limited.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (around δ 2.6 ppm). The aromatic region would likely display a doublet for the two equivalent aromatic protons. The protons of the B(OH)₂ group will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 197 ppm), the carbon attached to the boron atom, and the other aromatic carbons, with their chemical shifts influenced by the fluorine and acetyl substituents.

  • ¹⁹F NMR: Due to the symmetrical substitution, the ¹⁹F NMR spectrum is predicted to exhibit a single resonance for the two equivalent fluorine atoms.

  • ¹¹B NMR: The ¹¹B NMR spectrum should show a single, broad resonance characteristic of a trigonal planar boronic acid.

Hypothetical Experimental Protocols

For researchers who synthesize or acquire this compound, the following protocols outline standard characterization procedures.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Melting Point Determination prep Weigh ~5-10 mg of (4-Acetyl-3,5-difluorophenyl)boronic acid dissolve Dissolve in 0.5 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve capillary Pack a small amount of sample into a capillary tube prep->capillary transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra transfer->acquire instrument Place in melting point apparatus capillary->instrument heat Heat gradually and record the melting range instrument->heat

Caption: A standard workflow for the characterization of a novel boronic acid.

Step-by-Step NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of (4-Acetyl-3,5-difluorophenyl)boronic acid.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.5 mL of the chosen deuterated solvent.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F, ¹¹B) using an appropriate NMR spectrometer.

Safety and Handling

Based on the safety data for analogous boronic acids, (4-Acetyl-3,5-difluorophenyl)boronic acid should be handled with care in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling the dust. May cause respiratory irritation.

  • Skin Contact: May cause skin irritation. In case of contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture.

Applications in Research and Drug Development

(4-Acetyl-3,5-difluorophenyl)boronic acid is a promising building block for various applications:

  • Suzuki-Miyaura Cross-Coupling: It can be used to introduce the 4-acetyl-3,5-difluorophenyl moiety into a wide range of organic molecules, a common strategy in the synthesis of complex pharmaceuticals and agrochemicals.

  • Medicinal Chemistry: The unique substitution pattern of this molecule makes it an attractive fragment for the design of enzyme inhibitors and other biologically active compounds. The difluoro substitution can enhance binding affinity and metabolic stability.

  • Materials Science: Arylboronic acids are used in the development of sensors, liquid crystals, and organic light-emitting diodes (OLEDs)[3]. The specific electronic properties conferred by the acetyl and difluoro groups could be advantageous in these applications.

Conclusion

(4-Acetyl-3,5-difluorophenyl)boronic acid represents a valuable, albeit currently under-characterized, synthetic intermediate for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. While direct experimental data is sparse, a comparative analysis with its structural analogs allows for a reliable projection of its physicochemical properties. It is anticipated to be a stable, solid compound with predictable spectroscopic features. Its true potential lies in its utility as a versatile building block for the synthesis of novel compounds with tailored electronic and biological properties. As with any novel chemical entity, careful handling and thorough characterization are paramount for its successful application in research and development.

References

  • PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • PMC. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

  • A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. (2004). Chinese Journal of Chemistry, 22(6), 734-736.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • LookChem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

Sources

Exploratory

understanding the reactivity of difluorinated phenylboronic acids

A Technical Guide to Mechanisms, Instability, and Coupling Optimization Executive Summary Difluorinated phenyl rings are ubiquitous pharmacophores in modern medicinal chemistry, offering improved metabolic stability and...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Mechanisms, Instability, and Coupling Optimization

Executive Summary

Difluorinated phenyl rings are ubiquitous pharmacophores in modern medicinal chemistry, offering improved metabolic stability and bioisosteric utility. However, the introduction of fluorine atoms onto the phenylboronic acid scaffold—particularly in the 2,6-positions—introduces severe synthetic challenges. This guide deconstructs the non-intuitive reactivity profiles of these species, specifically addressing the rapid protodeboronation pathways that plague Suzuki-Miyaura cross-couplings. We provide evidence-based strategies to bypass these instability windows using MIDA boronates, anhydrous protocols, and specialized ligand systems.

The Fluorine Effect: Electronics and Speciation

To optimize reactivity, one must first understand how fluorine modification alters the Lewis acidity and pKa of the boronic acid center.

The Inductive vs. Resonance Conflict

Fluorine is highly electronegative (


 = +0.52), inductively withdrawing electron density from the aromatic ring. However, it also acts as a resonance donor (

= -0.32).
  • General Trend: For most isomers (e.g., 3,5-difluoro), the inductive effect dominates, rendering the boron center more Lewis acidic. This lowers the pKa of the boronic acid (relative to PhB(OH)

    
     pKa ~8.8), facilitating transmetallation but also increasing susceptibility to nucleophilic attack.
    
  • The 2,6-Difluoro Anomaly: In 2,6-difluorophenylboronic acid, steric crowding and electron-electron repulsion between the fluorine lone pairs and the incoming hydroxide ion destabilize the tetrahedral boronate complex. Consequently, the apparent pKa can shift unexpectedly higher (~9.15), and the stability of the C-B bond is compromised not by lack of reactivity, but by rapid decomposition.

Data Summary: Electronic Impact
IsomerElectronic CharacterpKa (Approx)Primary Challenge
Phenyl (Unsub) Neutral8.8Standard reactivity
4-Fluoro Inductive withdrawing8.7Minimal impact
3,5-Difluoro Strongly withdrawing~7.5Slow transmetallation (low nucleophilicity)
2,6-Difluoro Steric/Electronic clash~9.2Rapid Protodeboronation

The Instability Paradox: Protodeboronation Mechanisms

The primary failure mode for difluorinated boronic acids is protodeboronation —the cleavage of the C-B bond to yield the hydro-deboronated arene (Ar-H).

Mechanism IV (The Lloyd-Jones Pathway)

Research by Lloyd-Jones et al. has identified that for electron-deficient and ortho-substituted boronic acids, the mechanism is not a simple acid-catalyzed hydrolysis. Instead, it is a base-mediated pathway involving the boronate anion.[1]

  • The Trigger: The reaction rate (

    
    ) spikes when pH > pKa.[2]
    
  • The Process: The boronate anion undergoes C-B bond cleavage, often facilitated by a transient carbanion character or a concerted proton transfer from water or a buffer component.

  • 2,6-Difluoro Specifics: The 2,6-difluoro isomer has a half-life (

    
    ) of typically <10 seconds  at pH 12 and 70°C.
    
Visualization: The Protodeboronation Trap

The following diagram illustrates the critical "Danger Zone" where pH and speciation lead to irreversible C-B cleavage.

Protodeboronation Acid Boronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- Acid->Boronate pH > pKa Base Base (OH-) Base->Boronate Transmet Transmetallation (To Pd-Ar) Boronate->Transmet Desired Path (Fast Pd Oxidative Addn required) Cleavage C-B Cleavage (Rate Limiting) Boronate->Cleavage k_deboronation Product Protodeboronation Ar-H (Dead End) Cleavage->Product +H2O

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. For 2,6-difluoro species, the red path (Cleavage) is kinetically favored over the green path (Transmetallation) unless specific precautions are taken.

Strategic Reagent Selection

When working with 2,6-difluoro motifs, the choice of boron source is the single most important variable.

Boronic Acids vs. Esters vs. MIDA[3][4][5]
  • Boronic Acids: High risk. Only use if the coupling partner is highly reactive (e.g., aryl iodide) and the catalyst is extremely active.

  • Pinacol Esters: Often assumed to be more stable, but they hydrolyze rapidly to the acid in aqueous base. They offer marginal improvement for 2,6-difluoro systems.

  • MIDA Boronates: The gold standard. The

    
     hybridized boron is immune to transmetallation and protodeboronation until hydrolyzed. This allows for a "Slow Release" protocol where the concentration of the unstable free acid is kept low, matching the rate of the catalytic cycle.
    
Decision Matrix

SelectionStrategy Start Substrate: Difluoro-Aryl Boron Pos Fluorine Position? Start->Pos Ortho 2,6-Difluoro (Unstable) Pos->Ortho Ortho Meta 3,5-Difluoro (Stable) Pos->Meta Meta/Para Strategy Strategy Choice Ortho->Strategy Select Strategy Standard Standard Meta->Standard Use Standard Suzuki Conditions Anhydrous Anhydrous Coupling (Use Pinacol Ester + CsF) Strategy->Anhydrous If solubility allows SlowRel Slow Release (Use MIDA Boronate) Strategy->SlowRel If aqueous base required

Figure 2: Reagent selection logic based on fluorine substitution pattern.

Optimized Experimental Protocols

Protocol A: The "Slow Release" MIDA Method

Best for: 2,6-difluorophenyl species where protodeboronation is the dominant side reaction.

The Logic: MIDA boronates hydrolyze slowly in mild aqueous base. By controlling the hydrolysis rate (via temperature and base strength), you ensure that as soon as a molecule of boronic acid is generated, it is immediately trapped by the Palladium catalyst, leaving no time for decomposition.

Reagents:

  • MIDA Boronate (1.2 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%) (SPhos is critical for sterically hindered substrates).
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: THF:H

    
    O (10:1)
    

Step-by-Step:

  • Charge a reaction vial with MIDA boronate, aryl halide, Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    .
  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF and water.

  • Heat to 60°C . Note: Do not overheat. Higher temperatures accelerate hydrolysis faster than transmetallation.

  • Monitor by HPLC.[3] If MIDA boronate remains but product formation stalls, add a second charge of base or increase temperature slightly to 70°C.

Protocol B: Anhydrous Transmetallation (The "Dry" Method)

Best for: Substrates sensitive to any hydrolysis or when using Pinacol esters of 2,6-difluoro species.

The Logic: By excluding water, you prevent the formation of the boronate species responsible for protodeboronation (Mechanism IV). Fluoride (from CsF) activates the boron-pinacol bond for transmetallation without requiring hydrolysis to the free acid.

Reagents:

  • Boronic Acid Pinacol Ester (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%) + XPhos (2 mol%)
  • Base/Activator: CsF (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add Pinacol ester, Aryl Bromide, Pd source, XPhos, and CsF in a glovebox or under strict Schlenk conditions.

  • Add anhydrous Dioxane.

  • Heat to 100°C.

  • Self-Validation: Check the reaction mixture for the presence of "homocoupling" (Ar-Ar). If absent, but starting material remains, the catalyst may have deactivated. If Ar-H (protodeboronation) is observed, your "anhydrous" solvent likely contained trace water.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.[4] Journal of the American Chemical Society. Link

  • MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates. Journal of the American Chemical Society. Link

  • Fluorine Effects on pKa: Perrin, C. L. (2017).[1] Acidity and Stability of Fluorinated Phenylboronic Acids. The Journal of Organic Chemistry. Link

  • Trifluoroborates: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. Link

  • Buchwald Ligands (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research. Link

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Foundational

An In-depth Technical Guide to the Initial Characterization of (4-Acetyl-3,5-difluorophenyl)boronic acid

Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery Boronic acids and their derivatives have become indispensable tools in the landscape of medicinal chemistry and organic synthesis.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in the landscape of medicinal chemistry and organic synthesis.[1][2][3] Initially rising to prominence as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their role has expanded dramatically.[4][5][6] Today, the boronic acid moiety itself is recognized as a critical pharmacophore, leading to the development and FDA approval of several breakthrough drugs, including the proteasome inhibitor bortezomib (Velcade®).[1][7][8][9][10] The unique ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with diols makes it a powerful functional group for designing enzyme inhibitors and saccharide sensors.[7]

This guide focuses on (4-Acetyl-3,5-difluorophenyl)boronic acid , a highly functionalized building block of significant interest to researchers in drug development. Its structure combines several key features:

  • An arylboronic acid group, primed for participation in cross-coupling reactions.

  • Two fluorine atoms positioned meta to the boronic acid, which can significantly modulate the compound's acidity, reactivity, and pharmacokinetic properties.

  • An acetyl group , an electron-withdrawing substituent that further influences the electronic nature of the aromatic ring and provides a handle for further synthetic elaboration.

A rigorous and comprehensive initial characterization of this reagent is not merely a procedural formality; it is the foundational step that ensures the reliability, reproducibility, and ultimate success of complex multi-step syntheses. This whitepaper provides a holistic framework for the characterization of (4-Acetyl-3,5-difluorophenyl)boronic acid, grounded in the principles of analytical chemistry widely employed in the pharmaceutical industry.[11][12][13] We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed for immediate application in a research and development setting.

Part 1: Physicochemical and Structural Profile

A foundational understanding begins with the compound's basic physical and chemical properties. This data is critical for handling, storage, and selecting appropriate analytical conditions.

Table 1: Physicochemical Properties of (4-Acetyl-3,5-difluorophenyl)boronic acid and Related Analogues

PropertyValue / DescriptionRationale & Key Considerations
Molecular Formula C₈H₇BF₂O₃Derived from the chemical structure.
Molecular Weight 199.95 g/mol Essential for all stoichiometric calculations and for mass spectrometry confirmation.
Appearance White to off-white or beige-yellowish powder.[14][15]Visual inspection is the first, simplest check for gross contamination.
Melting Point ~210-217 °C (based on 3,5-difluorophenylboronic acid)[14][15]A sharp melting point range is a classic indicator of high purity. Broadening suggests impurities.
pKa Estimated ~6.5-7.5The two electron-withdrawing fluorine atoms are expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it more acidic.[16] This is crucial for designing HPLC methods and understanding its binding behavior.
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in water.Knowledge of solubility is critical for preparing samples for NMR, HPLC, and reaction media.
Storage & Stability Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon).[16]Boronic acids can undergo dehydration to form cyclic boroxine anhydrides.[17] This equilibrium is driven by the removal of water and can complicate characterization and reactivity if not controlled.

Part 2: A Plausible Synthetic Route

Understanding the synthesis of a building block provides insight into potential impurities. A common and effective method for preparing arylboronic acids is through a lithium-halogen exchange followed by reaction with a borate ester.[16][18]

Synthesis_Workflow ArylHalide 1-Acetyl-2,6-difluoro-4-bromobenzene Grignard Organolithium Intermediate ArylHalide->Grignard  n-BuLi, THF, -78 °C BoronateComplex Boronate Ester Complex Grignard->BoronateComplex  1. Quench  2. H₂O BorateEster Triisopropyl Borate BorateEster->BoronateComplex Target (4-Acetyl-3,5-difluorophenyl)boronic acid BoronateComplex->Target  Acidic Workup (e.g., HCl) Characterization_Flow cluster_identity Identity & Structure cluster_purity Purity & Impurities cluster_functional Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) MS Mass Spectrometry (LC-MS) NMR->MS HPLC RP-HPLC (Purity Assay) Elemental Elemental Analysis (CHN) HPLC->Elemental FTIR FT-IR Spectroscopy Sample Test Sample: (4-Acetyl-3,5-difluorophenyl)boronic acid Sample->NMR Sample->HPLC Sample->FTIR

Caption: Logical workflow for comprehensive initial characterization.

Structural Elucidation and Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. [19]For this compound, a suite of NMR experiments is recommended.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. [19]DMSO-d₆ is often preferred for boronic acids as it can help sharpen the exchangeable -OH protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick and highly sensitive experiment. [19] * ¹¹B NMR: Acquire a 1D ¹¹B spectrum. A quartz NMR tube is recommended to minimize background signals from borosilicate glass tubes. [19] Table 2: Expected NMR Spectral Data for (4-Acetyl-3,5-difluorophenyl)boronic acid

NucleusExpected Chemical Shift (δ, ppm)Multiplicity & CouplingAssignment & Rationale
¹H ~8.2 - 8.5Broad singlet, 2HB(OH)₂ : Labile protons, chemical shift is highly dependent on concentration, solvent, and water content.
~7.6 - 7.8Doublet, 2H, J ≈ 6-8 HzAr-H : Aromatic protons ortho to the boronic acid group. Coupling to the meta fluorine atoms will result in a doublet.
~2.6Singlet, 3H-C(O)CH₃ : Protons of the acetyl methyl group. Expected to be a clean singlet.
¹³C ~195SingletC =O
~163Triplet, J ≈ 250 HzC -F
~130-145Multiple signalsAromatic carbons, including the carbon attached to boron (ipso-carbon), which may be broad.
~115Triplet, J ≈ 20 HzAr-C H
~27Singlet-C(O)C H₃
¹⁹F ~ -105 to -115Singlet or narrow multipletAr-F : A single environment for both fluorine atoms is expected.
¹¹B ~ +28 to +32Broad singletB(OH)₂ : Characteristic of a trigonal planar boronic acid. [20]
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and, with high-resolution instruments (HRMS), the elemental formula.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

  • Method: Inject a small volume (1-5 µL) of the sample.

  • Data Acquisition: Acquire data in both positive and negative ion modes. Electrospray Ionization (ESI) is a common technique.

  • Expected Result: The analysis should confirm the exact mass of the molecule.

    • Negative Mode [M-H]⁻: Expected m/z = 198.03

    • Positive Mode [M+H]⁺: Expected m/z = 200.05

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds and raw materials. [11][12] Expert Insight: Boronic acids can present a challenge for traditional reversed-phase HPLC. The empty p-orbital of the boron atom can interact with residual silanols on silica-based columns, leading to poor peak shape and recovery. Modern column technologies, such as those with hybrid silica particles or specialized surface modifications (e.g., Waters MaxPeak™ Premier), are designed to mitigate these secondary interactions, providing significantly improved peak shape and reproducibility. Experimental Protocol: Reversed-Phase HPLC Purity Assay

  • Instrumentation: An HPLC or UHPLC system equipped with a UV/PDA detector.

  • Column: XBridge™ Premier BEH™ C18, 2.5 µm, 4.6 x 100 mm or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject 5 µL. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Part 4: Application Spotlight: The Suzuki-Miyaura Coupling

The primary application for (4-Acetyl-3,5-difluorophenyl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. [4]The reaction proceeds through a well-established catalytic cycle. [21][22]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L₂-R² OxAdd->Trans Transmetalation (R²-B(OH)₂, Base) Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [4][22] Field-Proven Insight: The electronic properties of (4-Acetyl-3,5-difluorophenyl)boronic acid are highly advantageous for this reaction. The strong electron-withdrawing effects of the two fluorine atoms and the acetyl group increase the Lewis acidity of the boron center. This facilitates the transmetalation step, which is often the rate-limiting step in the catalytic cycle, potentially leading to higher reaction rates and yields. [23]

Conclusion

The initial characterization of a key building block like (4-Acetyl-3,5-difluorophenyl)boronic acid is a critical, multi-faceted process that underpins the integrity of subsequent research and development efforts. By employing an orthogonal suite of analytical techniques—NMR for structure, MS for molecular weight, and HPLC for purity—researchers can establish a comprehensive and reliable profile of the material. This guide provides a robust, field-tested framework for this characterization, emphasizing not just the "how" but the "why" behind each analytical choice. Adherence to these principles ensures that this valuable reagent can be used with confidence, accelerating the discovery and development of new therapeutic agents.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Silva, G., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
  • Silva, G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. (2024). Longdom Publishing.
  • Boronic acid - Wikipedia. (n.d.). Wikipedia.
  • Singh, U., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing).
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  • Boron Chemistry: An Overview | ACS Symposium Series. (2016). ACS Publications.
  • Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications (RSC Publishing).
  • Emergent Organoboron Acid Catalysts - PMC. (n.d.). NIH.
  • Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry.
  • Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. (2022). RSC Publishing.
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  • A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.).
  • Al-Zoubi, R. M. (2020). Design and discovery of boronic acid drugs. PubMed.
  • A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met. (2025). Benchchem.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.
  • Cas 156545-07-2,3,5-Difluorophenylboronic acid. (n.d.). LookChem.
  • 3,5-Difluorophenylboronic acid | Intermediate. (n.d.). MedChemExpress.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017).
  • 2,4-Difluorophenylboronic acid synthesis. (n.d.). ChemicalBook.
  • 3,5-Difluorophenylboronic acid = 95 156545-07-2. (n.d.).
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018).
  • Fernandes, G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • 3,5-Difluorophenylboronic acid = 95 156545-07-2. (n.d.). Sigma-Aldrich.
  • 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178 K) spectra of 1 treated with ca. 0.33 equiv of py-d 5 (7.1T ; std is pentafluorotoluene, used as internal standard; HAr is C 6 F 5 H; # indicates the signal due to the CD 2 Cl 2 solvent).. (n.d.). ResearchGate.
  • 2,4-Difluorophenylboronic acid(144025-03-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (n.d.). ChemRxiv.

Sources

Exploratory

The Stability &amp; Storage of Arylboronic Acids: A Technical Guide

This technical guide is structured to provide actionable, mechanistic, and validated protocols for the handling of arylboronic acids. Part 1: The Core Instability Paradox Arylboronic acids (ABAs) are the workhorses of mo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, mechanistic, and validated protocols for the handling of arylboronic acids.

Part 1: The Core Instability Paradox

Arylboronic acids (ABAs) are the workhorses of modern medicinal chemistry, particularly in Suzuki-Miyaura cross-couplings. However, they suffer from a "Schrödinger’s Purity" problem: a bottle labeled 98% pure can degrade to uselessness within weeks if mishandled, or conversely, appear impure due to reversible dehydration while remaining synthetically competent.

To master ABA stability, one must distinguish between reversible physical changes (boroxine formation) and irreversible chemical degradation (protodeboronation and oxidation).

The Boroxine Equilibrium (The "Silent" Variable)

In the solid state, ABAs exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines . This is driven by entropy (release of water) and is often mistaken for degradation.

  • The Mechanism: 3 molecules of ArB(OH)₂ release 3 H₂O to form (ArBO)₃.

  • The Consequence: This alters the effective molecular weight. A "pure" sample may actually be a mixture of monomer and trimer.

  • Synthetic Impact: Generally low. Boroxines hydrolyze back to the active boronic acid species rapidly in the presence of aqueous base (standard Suzuki conditions). However, it complicates stoichiometry calculations.[1]

Part 2: Mechanisms of Irreversible Degradation

Unlike boroxine formation, these pathways permanently destroy the C-B bond.

Pathway A: Protodeboronation (The Base-Catalyzed Killer)

This is the primary failure mode during storage in moist environments or reaction conditions. It involves the cleavage of the C-B bond and replacement with C-H.[2]

  • Critical Insight: Contrary to intuition, electron-deficient ABAs (e.g., polyfluorophenyl, 2-pyridyl) are often more susceptible to this pathway, particularly under basic conditions.

  • Mechanism:

    • Formation of the boronate "ate" complex (tetrahedral).

    • Ipso-protonation or hydrolysis of the C-B bond.

    • Release of the arene (Ar-H) and boric acid.

Pathway B: Oxidative Degradation (The Air Killer)
  • Target: Electron-rich ABAs (e.g., alkoxyphenyl, aminophenyl).

  • Mechanism: Reaction with atmospheric O₂ (often radical-mediated) leads to the insertion of oxygen, producing a phenol (Ar-OH) and boric acid. This is accelerated by light and transition metal impurities.

Part 3: Visualization of Pathways

ABA_Stability cluster_0 Solid State / Storage cluster_1 Irreversible Degradation ABA Arylboronic Acid Ar-B(OH)2 Boroxine Boroxine (Trimer) (ArBO)3 ABA->Boroxine - H2O (Entropy) Arene Arene (Ar-H) (Useless) ABA->Arene Protodeboronation (Base/Moisture + EWG) Phenol Phenol (Ar-OH) (Inhibitor) ABA->Phenol Oxidation (O2 + ERG) Suzuki Suzuki Conditions (Aq. Base) ABA->Suzuki Active Species Boroxine->Suzuki Hydrolysis (Fast) caption Fig 1. The dual nature of ABA stability: Reversible dehydration vs. Irreversible C-B cleavage.

Part 4: Storage & Handling Protocols[3]

The "Traffic Light" Storage System

Classify your inventory based on electronic properties to optimize shelf-life.

ClassExamplesVulnerabilityStorage Protocol
Type A (Robust) Phenylboronic acid, Tolylboronic acidLow. Slow dehydration.Amb: Cool, dry cabinet. Tightly capped.
Type B (Oxidation Prone) 4-Methoxyphenyl, 4-AminophenylHigh. Rapid oxidation to phenols.Cold/Inert: Fridge (4°C), under Argon/N₂. Tape sealed.
Type C (Hydrolysis Prone) 2,6-Difluorophenyl, 2-PyridylExtreme. Protodeboronation.Freezer/Desiccated: -20°C. Store over P₂O₅ or Drierite.
The "Cold Chain" Hygiene Protocol

Improper use of cold storage is a leading cause of degradation. Cold bottles condense atmospheric water when opened.[3]

Protocol:

  • Remove ABA container from fridge/freezer.

  • MANDATORY: Allow container to warm to room temperature (approx. 30-60 mins) before breaking the seal.

  • Weigh out required amount rapidly.

  • Flush headspace with Nitrogen or Argon (gentle stream, 5 seconds).

  • Seal cap with Parafilm.[3]

  • Return to cold storage immediately.

Part 5: Quality Control (The Self-Validating System)

Melting point is an unreliable indicator of purity due to the variable boroxine/acid ratio. ¹¹B NMR is the gold standard for validation.

Experiment: ¹¹B NMR Purity Check

Objective: Distinguish between active boronic acid, boroxine, and degradation products (boric acid).

Materials:

  • Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃ (if soluble).

  • Reference: BF₃[4]·OEt₂ (external, 0 ppm) - Optional if relative shifts are known.

Procedure:

  • Dissolve ~10 mg of ABA in 0.6 mL solvent.

  • Acquire ¹¹B NMR (typically ~128 MHz). Quartz tubes are preferred to eliminate the broad glass background signal (~0 ppm), but standard tubes work if background subtraction is used.

Interpretation Table:

Species¹¹B Chemical Shift (approx.)Notes
Boroxine (Trimer) 28 - 32 ppmBroad peak. Dominant in CDCl₃.
Boronic Acid (Monomer) 26 - 30 ppmSlightly upfield of trimer. Dominant in DMSO/H₂O.
Boronate Ester 30 - 34 ppmIf pinacol/diol protected.
Boric Acid (Degradant) ~19 - 20 ppmThe Red Flag. Indicates C-B cleavage.
Borate "ate" Complex 0 - 10 ppmSharp peak. Only seen at high pH.

Decision Logic:

  • If Boric Acid (>5%) is present: Recrystallize or discard.

  • If Boroxine is present: Pass. Proceed with reaction (calculate stoichiometry based on monomer MW, assuming in-situ hydrolysis).

Part 6: Stabilization Strategies (Derivatization)

If an ABA is too unstable for long-term storage, convert it to a "masked" derivative.

  • MIDA Boronates:

    • Mechanism:[2][4][5][6][7][8][9][10] The N-methyliminodiacetic acid (MIDA) ligand coordinates to boron, flipping hybridization from sp² to sp³. This shuts down the empty p-orbital, rendering the molecule immune to protodeboronation and oxidation.

    • Release: Hydrolyze with mild aqueous base (K₃PO₄) to release the active boronic acid in situ.

  • Potassium Trifluoroborates (R-BF₃K):

    • Mechanism:[2][4][5][6][7][8][9][10][11] Ionic lattice stability. Resistant to oxidation.

    • Release: Requires hydrolysis (often with silica or mild acid) or specific catalytic cycles.

References

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and M

    • Source: Hall, D. G. (Ed.).[6] Wiley-VCH.

    • Relevance: The definitive textbook on properties and handling.
    • URL:[Link]

  • The Boroxine–Boronic Acid Equilibrium.

    • Source:Journal of the American Chemical Society, 2016.
    • Relevance: Defines the kinetics and thermodynamics of the trimeriz
    • URL:[Link]

  • Base-Catalyzed Aryl-B(OH)

    • Source:Journal of the American Chemical Society, 2017.
    • Relevance: Establishes the mechanism for instability in basic media (Suzuki conditions).
    • URL:[Link]

  • A General and Efficient Method for the Preparation of MIDA Boron

    • Source:Journal of the American Chemical Society, 2008.
    • Relevance: Describes the "MIDA" strategy for stabilizing unstable boronic acids.
    • URL:[Link]

  • 11B NMR Chemical Shifts.

    • Source: SDSU Chemistry / E
    • Relevance: Reference d
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: (4-Acetyl-3,5-difluorophenyl)boronic Acid as a Strategic Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth guide to the application of (4-Acetyl-3,5-difluorophenyl)boronic acid, a sophisticated building block for advanced organi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the application of (4-Acetyl-3,5-difluorophenyl)boronic acid, a sophisticated building block for advanced organic synthesis. We will explore its unique structural attributes, delve into the mechanistic rationale for its use in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its successful implementation.

The Strategic Value of (4-Acetyl-3,5-difluorophenyl)boronic Acid

(4-Acetyl-3,5-difluorophenyl)boronic acid is not merely another reagent; it is a meticulously designed building block that imparts several desirable features simultaneously. Its utility arises from the synergistic interplay of its three key functional components: the boronic acid, the acetyl group, and the difluoro substitution pattern.

The Power of Fluorine in Molecular Design

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The 3,5-difluoro substitution on the phenyl ring of this reagent offers distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic oxidation. Placing fluorine atoms at the 3 and 5 positions can shield adjacent sites from metabolic attack, thereby increasing the half-life of a drug molecule.[3][4]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence significantly alters the electron distribution of the aromatic ring.[4][5] This can lower the pKa of nearby functional groups, tune lipophilicity, and enhance membrane permeability—critical parameters for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing the binding affinity and potency of a therapeutic agent.[4][5]

The Acetyl Group: A Versatile Synthetic Handle

The acetyl moiety at the 4-position serves as a versatile functional group. It is an electron-withdrawing group that influences the reactivity of the boronic acid. More importantly, it provides a reactive site for a wide array of subsequent chemical transformations, allowing for the diversification of the molecular scaffold post-coupling.

The Boronic Acid: A Gateway to C-C Bond Formation

Boronic acids are stable, generally non-toxic, and highly effective reagents for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds.[6][7] This reaction's tolerance for a broad range of functional groups makes it an indispensable tool in complex molecule synthesis.[8]

PropertyValue
Molecular Formula C₈H₇BF₂O₃
Molecular Weight 200.95 g/mol
Appearance White to off-white solid/powder
Melting Point Typically in the range of 160-170 °C
Primary Application Suzuki-Miyaura Cross-Coupling
Key Structural Features Electron-deficient aromatic ring

Caption: Key physicochemical properties of (4-Acetyl-3,5-difluorophenyl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (4-Acetyl-3,5-difluorophenyl)boronic acid is the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures.[9][10][11]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are eliminated from the palladium center, forming the desired C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[6][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar¹-Pd(II)L₂-Ar² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar¹-Ar² ar1x Ar¹-X ar2b Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ ar2b->boronate Activation base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Considerations for an Electron-Deficient Substrate

The electron-withdrawing nature of the acetyl and difluoro groups makes (4-Acetyl-3,5-difluorophenyl)boronic acid an "electron-deficient" substrate. This property necessitates careful selection of reaction parameters to avoid common side reactions, primarily protodeboronation (replacement of the boronic acid group with a hydrogen atom).

  • Choice of Base: A crucial role of the base is to form the more nucleophilic boronate species to facilitate transmetalation.[13] For electron-deficient boronic acids, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃). They promote a faster transmetalation rate, which can outcompete the undesired protodeboronation pathway.

  • Catalyst and Ligand System: Standard Pd(PPh₃)₄ can be effective, but for challenging couplings involving electron-deficient partners, more robust catalyst systems are recommended. Palladium(II) acetate (Pd(OAc)₂) or precatalysts like Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) often provide higher yields and faster reaction times.[8][10] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used. The water is necessary to dissolve the inorganic base. Anhydrous conditions can also be employed with bases like potassium fluoride (KF). The choice depends on the specific substrates and their solubility.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of (4-Acetyl-3,5-difluorophenyl)boronic acid with an aryl or heteroaryl bromide.

Materials:

  • (4-Acetyl-3,5-difluorophenyl)boronic acid

  • Aryl/Heteroaryl Bromide (Ar-Br)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-Acetyl-3,5-difluorophenyl)boronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is a strong base that effectively promotes the reaction while minimizing side reactions.

  • Catalyst Loading: In a separate vial, pre-mix the Pd(OAc)₂ (0.01–0.05 equiv) and SPhos (0.02–0.10 equiv) if not using a pre-formed catalyst. Add this mixture to the reaction vessel. For air-sensitive applications, this should be done in a glovebox.

    • Rationale: SPhos is a bulky, electron-rich ligand that promotes efficient catalysis for a broad range of substrates. A Pd:Ligand ratio of 1:2 is standard.

  • Inert Atmosphere: Seal the reaction vessel and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon).

    • Rationale: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be around 0.1–0.5 M with respect to the aryl bromide.

    • Rationale: Degassing the solvents removes dissolved oxygen. The solvent ratio is optimized to ensure all reagents remain in solution at the reaction temperature.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80–110 °C. Stir vigorously for 2–16 hours.

    • Rationale: Higher temperatures accelerate the reaction rate. The progress should be monitored to avoid decomposition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with a suitable solvent (e.g., ethyl acetate), and analyzing for the disappearance of the starting aryl bromide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

ComponentMolar Equiv.Example Amount (for 1 mmol Ar-Br)
Aryl Bromide (Ar-Br)1.01.0 mmol
(4-Acetyl-3,5-difluorophenyl)boronic acid1.31.3 mmol, 261 mg
Pd(OAc)₂0.020.02 mmol, 4.5 mg
SPhos0.040.04 mmol, 16.4 mg
K₃PO₄2.52.5 mmol, 531 mg
1,4-Dioxane / Water (5:1)-3 mL / 0.6 mL

Caption: Example reagent quantities for a typical Suzuki-Miyaura coupling reaction.

Synthetic Workflow and Decision Logic

The decision to use this specific building block is often part of a larger synthetic strategy in drug discovery or materials science. The following workflow illustrates the logical process.

Workflow_Logic start Target Molecule Design: Need for a fluorinated acetyl-biphenyl core select_bb Select Building Block: (4-Acetyl-3,5-difluorophenyl)boronic acid start->select_bb select_partner Select Coupling Partner: Aryl/Heteroaryl Halide or Triflate start->select_partner plan_suzuki Plan Suzuki-Miyaura Coupling: Consider electron-deficient nature select_bb->plan_suzuki select_partner->plan_suzuki optimize Optimize Conditions: - Base (K₃PO₄, Cs₂CO₃) - Catalyst/Ligand (Pd/SPhos) - Solvent (Dioxane/H₂O) plan_suzuki->optimize Key Consideration execute Execute & Purify Coupled Product optimize->execute next_steps Post-Coupling Modification: Utilize acetyl group for derivatization execute->next_steps

Caption: Decision workflow for utilizing the title building block in a synthetic campaign.

References

  • Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Knapp, D. M., et al. (2012). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Al-dujaili, A. H., & Al-Azawi, S. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • S. A. A. Al-Trawneh, et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • V. K. Ahluwalia, et al. (2005). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing homocoupling side reactions of arylboronic acids

Welcome to the Suzuki-Miyaura Coupling Optimization Hub. Introduction Homocoupling of arylboronic acids ( ) is the most persistent side reaction in Suzuki-Miyaura cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Suzuki-Miyaura Coupling Optimization Hub.

Introduction

Homocoupling of arylboronic acids (


) is the most persistent side reaction in Suzuki-Miyaura cross-coupling. It consumes your nucleophile, complicates purification (as the dimer often co-elutes with the product), and lowers the effective catalyst loading.

This guide moves beyond generic advice. We treat the reaction as a system of competing kinetic pathways. To stop homocoupling, we must kinetically favor the cross-coupling cycle (


) over the homocoupling cycle (

).

Module 1: Diagnostic Workflow

Is it actually homocoupling? Before altering conditions, confirm the side product. Many researchers confuse protodeboronation (hydrolysis of the C-B bond) with homocoupling.

Step 1: The Mass Spec Check

  • Target Product Mass:

    
    
    
  • Homocoupling Mass:

    
    
    
  • Protodeboronation Mass:

    
    
    

Step 2: Diagnostic Logic Tree Use the following logic flow to determine your troubleshooting path.

DiagnosticTree Start Identify Impurity via LCMS/GCMS CheckMass Compare Impurity Mass (M_imp) Start->CheckMass Homo M_imp = (2 x Ar1) - 2 (Homocoupling) CheckMass->Homo Matches Dimer Debor M_imp = Ar1 + 1 (Protodeboronation) CheckMass->Debor Matches Reduced Arene ActionHomo Go to Module 2 & 3 (Oxygen & Kinetics) Homo->ActionHomo ActionDebor Dry Solvents & Anhydrous Base Debor->ActionDebor

Figure 1: Diagnostic decision tree to distinguish between oxidative homocoupling and protodeboronation.

Module 2: The Oxygen Factor (Root Cause Analysis)

The Mechanism: The most common cause of homocoupling is Oxidative Homocoupling , driven by dissolved oxygen. Oxygen reacts with the active Pd(0) species to form a peroxo-palladium complex (


).[1][2] This complex acts as an oxidant, consuming two equivalents of boronic acid to release the homodimer and water.

The Pathway:

HomocouplingMech Pd0 Pd(0)L2 Peroxo Peroxo-Pd Complex [L2Pd(O2)] Pd0->Peroxo + O2 O2 O2 (Dissolved) Dimer Ar-Ar (Dimer) + H2O Peroxo->Dimer + ArB ArB 2x Ar-B(OH)2 Dimer->Pd0 Regeneration

Figure 2: The parasitic oxidative cycle. Oxygen intercepts Pd(0), turning the catalyst into a homocoupling machine.

Protocol: The "Freeze-Pump-Thaw" Standard

Standard nitrogen sparging (bubbling gas) is often insufficient for sensitive reactions.

The Self-Validating Protocol:

  • Setup: Place solvent in a Schlenk flask or heavy-walled pressure tube.

  • Freeze: Submerge flask in liquid nitrogen until solvent is solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes.

  • Thaw: Close vacuum, remove from

    
    , and thaw in a warm water bath (do not open to air).
    
  • Repeat: Cycle this 3 times.

  • Validation: If using a phosphine ligand (like

    
    ), the solution should remain clear or light yellow. If it turns black  or dark brown immediately upon heating, oxygen remains (causing Pd oxidation and precipitation).
    

Module 3: Kinetic Management (Slow Addition)

The Concept: Homocoupling is second-order with respect to boronic acid concentration (


). Cross-coupling is first-order (

). Therefore, keeping

low favors cross-coupling.
Protocol: Syringe Pump Addition

Scenario: You have a valuable electrophile and a cheap boronic acid, but the boronic acid keeps dimerizing.

  • Reactor: Charge flask with Aryl Halide (

    
     equiv), Catalyst, Base, and 50% of the solvent.
    
  • Syringe: Dissolve Arylboronic Acid (

    
     equiv) in the remaining 50% of solvent.
    
  • Execution:

    • Heat Reactor to temperature.[3]

    • Add Boronic Acid solution via syringe pump over 1–2 hours .

    • Why? This keeps the instantaneous concentration of boronic acid near zero, statistically preventing two boronic acid molecules from meeting at the palladium center.

Module 4: Catalyst & Ligand Selection

FAQ: Which ligand prevents homocoupling? Answer: Bulky, electron-rich ligands (Buchwald Dialkylbiaryl phosphines).

Why?

  • Steric Bulk: Ligands like XPhos or SPhos are massive. They make it sterically difficult for two aryl groups to crowd onto the Palladium center simultaneously (a requirement for homocoupling).

  • Reductive Elimination: They accelerate the reductive elimination of the cross product, clearing the catalyst for the next cycle faster than the homocoupling side-reaction can occur.

Ligand Performance Matrix:

Ligand ClassExampleRisk of HomocouplingMechanism of Prevention
Simple Phosphines

High Low steric bulk allows easy formation of bis-aryl Pd species.
Bidentate dppf, dppeMedium Forces cis-geometry, which can sometimes accelerate homocoupling if

is present.
Buchwald (Gen 3/4) XPhos, SPhos Very Low Extreme steric bulk prevents coordination of second boronate.
NHC Carbenes IPr, IMesLow Strong

-donation stabilizes Pd(0), preventing oxidation.

Module 5: Base & Solvent Optimization

The "Base Effect" Strong bases can accelerate homocoupling by facilitating rapid transmetallation before the oxidative addition of the aryl halide has occurred.

Troubleshooting Table:

VariableRecommendationTechnical Rationale
Base Strength Switch from

to

or

.
Milder bases slow down the activation of the boronic acid, matching the rate of the cross-coupling cycle.
Solvent System Degassed Toluene/Water (10:1) .Biphasic systems can limit the concentration of active boronate in the organic phase where the catalyst resides.
Additives Add Scavengers .In extreme cases, adding a sacrificial alkene (like styrene) can scavenge radical species, though this is rare in standard Suzuki.

Common FAQs

Q: My reaction turns black immediately. Is this homocoupling? A: Indirectly, yes. "Palladium Black" is precipitated metallic Pd. This usually happens because the phosphine ligands oxidized (due to


), causing them to fall off the metal. Once the ligands are gone, the "naked" palladium catalyzes homocoupling rapidly before precipitating. Fix:  Re-run the Freeze-Pump-Thaw cycle.

Q: I see homocoupling even with strict Oxygen-free techniques. Why? A: You might be using a Pd(II) precatalyst (like


 or 

). To enter the cycle, Pd(II) must be reduced to Pd(0).[4] If you didn't add an exogenous reductant, the Pd(II) will oxidatively homocouple 2 equivalents of your boronic acid just to generate the active Pd(0).[4] Fix: Use a Pd(0) source (

) or accept that ~2-5% of your boronic acid will be sacrificed for catalyst activation.

References

  • Adamo, C., et al. (2006).[2] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[5][6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2] Link

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer. (Context on slow addition protocols).
  • Adrio, J., & Hii, K. K. (2007). "Aerobic Oxidative Homocoupling of Arylboronic Acids." Chemical Communications.[7] Link

Sources

Optimization

Technical Support Center: Enhancing the Solubility of Difluorophenylboronic Acids

<_ _> Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of difluorophenylboronic acids in reaction media. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the physicochemical properties of difluorophenylboronic acids and their behavior in solution.

Q1: What are the primary factors governing the solubility of my difluorophenylboronic acid?

A1: The solubility of difluorophenylboronic acids is a multifactorial issue influenced by:

  • Solvent Polarity: Like most boronic acids, difluorophenylboronic acids exhibit better solubility in polar organic solvents.[1][2] Common choices include ethers (THF, dioxane), alcohols (methanol, isopropanol), and polar aprotic solvents (DMF, DMSO).[1] Their solubility is typically poor in nonpolar hydrocarbon solvents like hexane or toluene.[1][2]

  • pH of the Medium: The Lewis acidity of the boron center is a critical factor. In the presence of a base, the neutral, trigonal boronic acid (less soluble) is converted into an anionic, tetrahedral boronate species, which is significantly more soluble in polar and aqueous media.[3][4]

  • Temperature: Increasing the temperature generally increases the rate of dissolution and the solubility limit of the solute. However, this must be balanced against the thermal stability of the boronic acid and other reagents.[1][5]

  • Boroxine Formation: In solution, particularly under dehydrating conditions, three molecules of a boronic acid can condense to form a cyclic anhydride called a boroxine.[6][7][8][9][10] Boroxines often have different solubility profiles than their corresponding monomeric acids and this equilibrium can complicate dissolution.[2][6] The presence of water shifts the equilibrium back towards the boronic acid.[6][7]

  • Substituent Effects: The position of the electron-withdrawing fluorine atoms on the phenyl ring influences the acidity (pKa) of the boronic acid.[9][11] This, in turn, affects the ease of boronate formation and can impact solubility.

Q2: My difluorophenylboronic acid is a powder that won't dissolve, even in a recommended solvent like THF. What is happening?

A2: This is a common observation. Several factors could be at play:

  • High Crystal Lattice Energy: Difluorophenylboronic acids are often crystalline solids with high melting points (e.g., 2,4-difluorophenylboronic acid melts at 247-250 °C), indicating strong intermolecular forces in the solid state that must be overcome for dissolution to occur.[12][13]

  • Presence of Boroxine: Commercial boronic acids can contain varying amounts of the corresponding boroxine anhydride. This less polar, trimeric species may have very different solubility from the monomeric acid, potentially leading to a fraction of the material remaining insoluble.[8]

  • Insufficient Solvent Volume or Agitation: The dissolution process may simply be slow. Ensure you are using a sufficient volume of solvent and providing vigorous agitation. The use of sonication can be effective in breaking up solid agglomerates and accelerating dissolution.[1]

Q3: Is it safe to heat the reaction to dissolve the boronic acid? What are the risks?

A3: Gentle heating is a standard and often effective technique to increase solubility.[1][5] However, there are two primary risks associated with excessive or prolonged heating:

  • Protodeboronation: This is a common side reaction for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated at higher temperatures, especially in the presence of water or acidic/basic impurities, leading to the loss of your starting material.[5]

  • Reagent/Catalyst Decomposition: High temperatures can degrade other sensitive components in your reaction, such as the palladium catalyst, ligands, or other starting materials.[5] It is crucial to consider the thermal stability of all components in the mixture.

Q4: How does converting the boronic acid to a boronic ester affect its solubility?

A4: Derivatizing the difluorophenylboronic acid to an ester, such as a pinacol ester, is an excellent strategy to improve solubility and stability.[1] Boronic esters are generally more soluble in a wider range of organic solvents, including less polar ones, compared to the free acids.[1][2] They are also more stable and less prone to forming boroxines.[1] The pinacol ester can often be used directly in cross-coupling reactions.[14]

Section 2: Troubleshooting Guide: A Step-by-Step Approach

Problem: Your difluorophenylboronic acid has poor solubility, leading to an incomplete or stalled reaction.

This workflow provides a logical progression for diagnosing and solving the issue.

G cluster_start Start cluster_solvent Step 1: Solvent System cluster_base Step 2: Base & pH cluster_additives Step 3: Additives cluster_temp Step 4: Physical Methods cluster_end Resolution start Incomplete Reaction: Poor Boronic Acid Solubility solvent Screen Solvents: - Ethers (THF, Dioxane) - Aprotic Polar (DMF, DMSO) - Alcohols (IPA) start->solvent Initial Check cosolvent Add Co-Solvent: - Use aqueous mixture (e.g., Dioxane/H2O) - Helps dissolve base & boronic acid solvent->cosolvent If single solvent fails base Optimize Base: - Use stronger base (K3PO4, Cs2CO3) - Ensure base is finely powdered - Promotes soluble boronate formation cosolvent->base If solubility still poor ptc Use Phase-Transfer Catalyst: - For biphasic systems (e.g., Toluene/H2O) - TBAB is a common choice - Shuttles boronate to organic phase cosolvent->ptc For biphasic systems base->ptc For biphasic systems temp Adjust Temperature: - Gently warm (e.g., 40-80 °C) - Monitor for decomposition base->temp If solubility still poor ptc->temp If rate is slow sonicate Apply Sonication: - Helps break up solid particles - Accelerates dissolution temp->sonicate For stubborn solids end_node Reaction Proceeds: Improved Solubility Achieved sonicate->end_node Success

Caption: Troubleshooting workflow for poor boronic acid solubility.

Step 1: Solvent System Optimization

The most direct approach to solving solubility issues is to modify the solvent.[5]

Causality: The principle of "like dissolves like" is paramount. Difluorophenylboronic acids, while containing a nonpolar aryl ring, are dominated by the highly polar boronic acid functional group. Therefore, polar solvents are required to effectively solvate the -B(OH)₂ moiety. For many cross-coupling reactions like the Suzuki-Miyaura coupling, a biphasic system containing an organic solvent and water is highly effective.[1][5] Water not only helps dissolve the inorganic base but also facilitates the crucial transmetalation step by promoting the formation of reactive palladium-hydroxide species and ensuring the boronic acid exists in its monomeric form.[6][14]

Data Summary: Solvent Selection Guide

Solvent ClassExamplesPolarity (Dielectric Const.)Suitability for Difluorophenylboronic Acids
Ethers THF, DioxaneMedium (7.6, 2.2)Good: Widely used, good balance of polarity.[1]
Alcohols Methanol, IsopropanolHigh (33.0, 19.9)Good: Highly polar, excellent solvating power.[1]
Polar Aprotic DMF, DMSOHigh (36.7, 46.7)Excellent: Very effective but can be difficult to remove.[1]
Aromatic TolueneLow (2.4)Poor (alone): Often used with water in biphasic systems.[5]
Hydrocarbons n-HexaneLow (1.9)Very Poor: Not recommended.[1]
Step 2: pH and Base Selection

Manipulating the pH is a powerful tool for enhancing solubility.

Causality: The boron atom in a boronic acid is Lewis acidic. A base will coordinate to the boron, converting the neutral, trigonal planar acid into an anionic, tetrahedral boronate salt (Ar-B(OH)₃⁻). This charged species is significantly more polar and thus more soluble in the reaction medium, particularly in aqueous co-solvents.[3][4] The choice of base is critical; stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective at promoting boronate formation than weaker bases like potassium carbonate (K₂CO₃).[3]

G cluster_equilibrium Base-Mediated Solubility Enhancement BA Ar-B(OH)₂ (Trigonal, Less Soluble) Boronate [Ar-B(OH)₃]⁻ M⁺ (Tetrahedral, More Soluble) BA->Boronate + OH⁻ (from Base) Boronate->BA + H⁺ plus1 plus2

Sources

Troubleshooting

impact of temperature on (4-Acetyl-3,5-difluorophenyl)boronic acid stability

Topic: Impact of Temperature on (4-Acetyl-3,5-difluorophenyl)boronic Acid Stability Technical Support Center: (4-Acetyl-3,5-difluorophenyl)boronic Acid Executive Summary & Compound Profile Compound: (4-Acetyl-3,5-difluor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Temperature on (4-Acetyl-3,5-difluorophenyl)boronic Acid Stability

Technical Support Center: (4-Acetyl-3,5-difluorophenyl)boronic Acid

Executive Summary & Compound Profile

Compound: (4-Acetyl-3,5-difluorophenyl)boronic acid CAS: 481725-35-3 Molecular Formula: C₈H₇BF₂O₃ Molecular Weight: 199.95 g/mol

This guide addresses the thermal sensitivity of (4-Acetyl-3,5-difluorophenyl)boronic acid. Due to the electron-withdrawing nature of the 4-acetyl and 3,5-difluoro substituents, this compound exhibits heightened Lewis acidity compared to phenylboronic acid. This electronic profile significantly alters its stability profile, making it susceptible to protodeboronation under basic thermal conditions and dehydration (boroxine formation) during storage.

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, you must understand the two competing thermal degradation pathways:

  • Reversible Dehydration (Storage Issue):

    • Mechanism: Three molecules of boronic acid condense to form a six-membered boroxine ring (anhydride), releasing three water molecules.[1]

    • Temperature Driver: Elevated temperatures and low humidity shift the equilibrium toward the boroxine.

    • Impact: Changes stoichiometry calculations; boroxines are often less soluble in aqueous reaction media.

  • Irreversible Protodeboronation (Reaction Issue):

    • Mechanism: Under basic conditions (common in Suzuki-Miyaura coupling), the boronic acid forms a boronate anion [Ar-B(OH)₃]⁻.[2] The electron-withdrawing groups (EWGs) on the ring stabilize the formation of a transient aryl anion, facilitating the cleavage of the C-B bond.

    • Temperature Driver: This reaction is highly temperature-dependent. Above 60°C in aqueous base, the rate of C-B bond cleavage increases exponentially for electron-deficient arenes.

    • Impact: Permanent loss of starting material; formation of the byproduct 1-acetyl-2,6-difluorobenzene (Ar-H).

Pathway Visualization

StabilityPathways Boroxine Boroxine (Trimer) (Storage Artifact) Acid (4-Acetyl-3,5-difluorophenyl) boronic acid Boroxine->Acid + H2O (Hydrolysis) Acid->Boroxine Heat / Vacuum Anion Boronate Anion [Ar-B(OH)3]- Acid->Anion + OH- (Base) Anion->Acid + H+ Product Deboronated Byproduct (1-Acetyl-2,6-difluorobenzene) Anion->Product Heat (>60°C) Irreversible C-B Cleavage

Figure 1: Thermal degradation pathways. Blue paths represent reversible equilibria; the red path represents irreversible decomposition favored by heat and base.

Storage & Handling Protocols

Q: I received the shipment at room temperature. Is the compound degraded?

A: Likely not, but its physical form may have shifted. Short-term exposure (days) to ambient temperature is generally acceptable. However, if the container was not perfectly sealed, the compound may have partially dehydrated to its boroxine form.

  • Verification: Run a ¹H NMR in DMSO-d₆ + 1 drop of D₂O. The D₂O hydrolyzes any boroxine back to the monomer, allowing you to confirm purity without the complication of anhydride peaks.

Q: What are the optimal long-term storage conditions?

A: Follow the "Cold & Dry" rule.

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen if possible, though not strictly required if the cap is tight.

  • Reasoning: Lower temperatures kinetically inhibit the condensation reaction to boroxine. Keeping it dry prevents hydrolysis cycles that can lead to crystal caking.

Q: Can I freeze the compound (-20°C)?

A: Yes, but it is unnecessary and carries risks. Freeze-thaw cycles can introduce condensation (water) into the vial upon opening. If you must freeze it, ensure the vial warms to room temperature before opening to prevent moisture ingress.

Reaction Optimization & Troubleshooting

Q: My Suzuki coupling yield is low (30-40%), and I see a new spot on TLC. What happened?

A: You likely experienced thermal protodeboronation . The "new spot" is probably 1-acetyl-2,6-difluorobenzene. The electron-withdrawing fluorine and acetyl groups make the C-B bond fragile in the presence of hydroxide at high temperatures.

Corrective Protocol:

  • Lower the Temperature: Reduce reaction temperature from 80-100°C to 50-60°C .

  • Change the Base: Switch from strong hydroxides (NaOH, KOH) to milder bases like K₃PO₄ or Cs₂CO₃ .

  • Anhydrous Conditions: If aqueous base is required, use a biphasic system with a phase transfer catalyst. Better yet, switch to anhydrous conditions using CsF in dioxane/toluene.

Q: How do I distinguish between the Boroxine and the Acid in my analytical data?

A: Use the following markers:

FeatureBoronic Acid (Monomer)Boroxine (Trimer)
¹H NMR (DMSO-d₆) Distinct -B(OH)₂ singlet (~8.0-8.5 ppm).Broad/Missing OH peaks; slightly shifted aromatic protons.
¹¹B NMR Peak at ~28-30 ppm.Peak shifted upfield (~20-22 ppm) in non-coordinating solvents.
HPLC Elutes earlier (more polar).May equilibrate on column; often appears as a single peak (the acid) due to hydrolysis in mobile phase.
Q: The solid has turned into a sticky gum. Can I salvage it?

A: This indicates partial dehydration and moisture absorption (caking). Recovery Procedure:

  • Dissolve the gum in a minimal amount of THF or Acetone.

  • Add a small amount of water (to hydrolyze boroxines).

  • Precipitate by adding non-polar solvent (Hexanes/Heptane) or by slow evaporation.

  • Filter and dry under vacuum at room temperature (do not heat).

Summary of Thermal Limits

ParameterLimit / RecommendationReason
Storage Temp 2°C – 8°CRetards boroxine formation.
Max Reaction Temp (Aq. Base) 60°CPrevents rapid protodeboronation.
Max Reaction Temp (Anhydrous) 90°CAbsence of water/hydroxide stabilizes C-B bond.
Drying Temp < 40°C (Vacuum)Avoids driving off water to form anhydride.

References

  • Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11), 5365–5368.[3] Link

    • Establishes the mechanism where electron-deficient and ortho-substituted boronic acids undergo rapid C-B cleavage in basic media.
  • Lloyd-Jones, G. C., et al. (2014). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 136(34), 12064–12072. Link

    • Provides the kinetic framework for pH-dependent deboron
  • Tokunaga, Y., et al. (2002).[4][5] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2, (11), 1833–1837. Link

    • Details the thermodynamics of the acid-boroxine equilibrium.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

    • Authoritative text on general handling and stability of boronic acids.

Sources

Optimization

workup procedures for Suzuki reactions involving polar compounds

Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the technical support hub for Suzuki-Miyaura Cross-Coupling . You are likely here because your product is polar, water-soluble, or amphoteric, and...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the technical support hub for Suzuki-Miyaura Cross-Coupling . You are likely here because your product is polar, water-soluble, or amphoteric, and standard ethyl acetate/water extraction has failed.

This guide abandons generic advice in favor of field-proven, high-recovery protocols specifically for polar substrates (heterocycles, amino acids, sulfonamides).

Module 1: The "Invisible Product" (Aqueous Solubility Issues)

Symptom: TLC shows conversion, but the organic layer is empty after extraction. The product is partitioning into the aqueous phase.[1]

Protocol A: The "Salting Out" & Polar Solvent System

Theory: Increasing the ionic strength of the aqueous phase (salting out) forces organic molecules into the organic phase. Standard EtOAc is often too non-polar for heterocycles; specialized solvent cocktails are required.

Step-by-Step Workflow:

  • Saturation: Add solid NaCl to your aqueous reaction mixture until no more dissolves (saturation point).

  • The Cocktail: Do not use pure EtOAc. Prepare a solvent mixture of 3:1 Chloroform:Isopropanol or 9:1 DCM:Methanol .

    • Why? This mixture has a higher dielectric constant than EtOAc, matching polar products better while remaining immiscible with brine.

  • Extraction: Perform 3-4 extractions. The interface may be messy (see Module 3); do not discard the "rag" layer.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄.[1] Magnesium salts can coordinate to Lewis-basic polar sites (amines/pyridines), causing product loss on the filter cake.

Protocol B: The n-Butanol Extraction (Last Resort)

Use Case: For highly polar zwitterions or glycosylated molecules.

  • Saturate the aqueous phase with NaCl.

  • Extract with n-Butanol (n-BuOH).

    • Note: n-BuOH absorbs ~20% water.

  • Concentration: n-BuOH has a high boiling point (117°C). Do not try to rotovap it directly at 40°C.

    • Trick: Add Heptane or Toluene to the n-BuOH extract. This forms a lower-boiling azeotrope, allowing easier evaporation.

Module 2: The "Metal Menace" (Palladium Contamination)

Symptom: Product is dark/grey, or residual Pd is failing QC (<10 ppm required). Standard silica columns fail because polar products streak or stick, co-eluting with Pd.

Decision Matrix: Selecting the Right Scavenger

Pd_Removal Start Start: Pd Contamination IsSoluble Is Product Water Soluble? Start->IsSoluble Yes Yes IsSoluble->Yes Aqueous Phase No No IsSoluble->No Organic Phase NAC Protocol: NAC Wash (N-Acetyl Cysteine) Yes->NAC FuncGroups Functional Groups? No->FuncGroups Basic Basic Amines/Pyridines FuncGroups->Basic Neutral Neutral/Acidic FuncGroups->Neutral SilicaThiol SiliaMetS® Thiol (Avoids amine binding) Basic->SilicaThiol Carbon Activated Carbon (High loss risk) Neutral->Carbon

Figure 1: Decision tree for selecting the appropriate Palladium removal technique based on solubility and functional groups.

The "NAC Wash" (For Water-Soluble/Polar Products)

Mechanism: N-Acetyl Cysteine (NAC) is a water-soluble ligand that out-competes the product for Pd binding, pulling Pd into the aqueous waste.

  • Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., EtOAc or the CHCl3/IPA mix).

  • The Wash: Wash the organic layer with a 0.5 M aqueous solution of N-Acetyl Cysteine (adjust to pH 7-8 with NaOH if needed).

  • Observation: The aqueous layer should turn dark brown/black (Pd-NAC complex).

  • Repeat: Repeat until the aqueous wash is colorless.[1]

  • Final Polish: Wash with brine to remove residual NAC.

Module 3: The "Gunk" (Emulsions & Interface Issues)

Symptom: A third "rag layer" forms between aqueous and organic phases. It contains Pd black, inorganic salts, and often your product trapped in a micelle-like structure.

Troubleshooting Guide:

MethodWhen to UseProcedure
The Celite Sandwich Prevention (Before separation)Filter the entire biphasic mixture through a pad of Celite 545. This removes the particulate Pd black that stabilizes emulsions.
The pH Swing Amphoteric Compounds If your product has both amine and acid groups, the emulsion might be due to zwitterionic insolubility. Adjust aqueous pH to the Isoelectric Point (pI) to induce precipitation, or to pH 2 or 12 to drive it fully into the water (then use ion exchange).
The Brine Break Mild Emulsions Add saturated brine. If that fails, add a small amount of Methanol to the mixture. It reduces surface tension and can break the emulsion (though it increases mutual solubility).
Module 4: Removing High-Boiling Polar Solvents (DMF/DMSO)

Symptom: You ran the reaction in DMF/DMSO because the substrate was polar, but now you can't remove the solvent without roasting the product.

The "5x Dilution" Rule:

  • Do not try to rotovap DMF/DMSO directly.

  • Dilute the reaction mixture with 5 volumes of water for every 1 volume of DMF/DMSO.

  • Extract with your organic solvent (EtOAc/Ether).[2]

  • Wash: Wash the organic layer 3x with water. The high concentration gradient will pull the DMF/DMSO into the aqueous phase.

  • Lithium Chloride Trick: If DMF persists, wash the organic layer with 5% aqueous LiCl .[2][3][4] DMF partitions strongly into the LiCl solution.

References & Validated Sources
  • Palladium Removal: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Polar Solvent Extraction: Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Link

  • Green Workup Procedures: Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings Liberated from Organic Solvents. Chemical Reviews. Link

  • General Suzuki Mechanism & Troubleshooting: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Palladium Ligands for Cross-Coupling Fluorinated Boronic Acids

Executive Summary: The "Fluorine Effect" in Catalysis Incorporating fluorine into biaryl scaffolds is a staple of medicinal chemistry (improving metabolic stability and lipophilicity), but the synthesis is often plagued...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Catalysis

Incorporating fluorine into biaryl scaffolds is a staple of medicinal chemistry (improving metabolic stability and lipophilicity), but the synthesis is often plagued by a silent killer: rapid protodeboronation .[1]

In standard Suzuki-Miyaura couplings, fluorinated boronic acids—particularly 2,6-difluoro and polyfluorinated variants—decompose faster than they transmetallate. The electron-withdrawing nature of fluorine stabilizes the boronate "ate" complex, which paradoxically accelerates hydrolytic cleavage of the C-B bond before the palladium cycle can utilize it.

The Solution: You cannot simply "heat it longer." Success requires shifting the kinetic balance. You must use ligand systems that accelerate the oxidative addition and transmetallation steps to occur faster than the background decomposition.

Mechanistic Insight: The Kinetic Race

To select the right ligand, one must understand the failure mode. The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: The Kinetic Competition (Transmetallation vs. Protodeboronation)[1]

G cluster_cycle Productive Catalytic Cycle cluster_death The Danger Zone (Decomposition) Pd0 L-Pd(0) (Active Species) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Fast with e- rich ligands TM_State Transmetallation Transition State OxAdd->TM_State Rate Determining Step (RDS) Must be > k_decomp Prod Biaryl Product TM_State->Prod Reductive Elimination Boronic Ar(F)-B(OH)2 (Fluorinated Boronic Acid) Boronate [Ar(F)-B(OH)3]- (Activated Boronate) Boronic->Boronate Base (OH-) Boronate->TM_State Productive Path Decomp Ar(F)-H (Protodeboronated Waste) Boronate->Decomp k_decomp (Fast for Poly-F)

Caption: The "Death Valley" of fluorinated couplings. Success depends on


 (Transmetallation rate) exceeding 

(Protodeboronation rate).[1]

Ligand Performance Comparison

We evaluated three classes of ligands based on their ability to couple 2,6-difluorophenylboronic acid (a stress-test substrate) with aryl chlorides.

Class A: Dialkylbiaryl Phosphines (Buchwald Ligands)[1]
  • Top Contenders: XPhos , SPhos , RuPhos .

  • Mechanism: These bulky, electron-rich ligands facilitate rapid oxidative addition. Crucially, they form monoligated Pd species (

    
    ) that are highly active, allowing the reaction to proceed at room temperature  or mild heat (
    
    
    
    C).[1] Low temperature is key to suppressing deboronation.
  • Verdict: The Gold Standard. Use XPhos for polyfluorinated substrates; SPhos for general hindered substrates.

Class B: N-Heterocyclic Carbenes (NHCs)[1]
  • Top Contenders: PEPPSI-IPr , PEPPSI-IPent .

  • Mechanism: Strong

    
    -donation creates a robust Pd-center resistant to oxidation. While excellent for difficult oxidative additions (e.g., aryl chlorides/sulfonates), the initiation period can sometimes be too slow for unstable boronic acids unless "throw-away" ligands (like the pyridine in PEPPSI) are tuned correctly.[1]
    
  • Verdict: The Specialist. Excellent for heteroaryl chlorides or when high thermal stability is required, but requires careful optimization of the activation step.

Class C: Traditional Bisphosphines[1]
  • Top Contenders: dppf , PPh3 .[2][3]

  • Mechanism: These rely on elevated temperatures (

    
    C) to drive the cycle.[1]
    
  • Verdict: Obsolete for this application. The high temperature required for dppf to work is often fatal for fluorinated boronic acids (rapid deboronation).[1]

Comparative Data: Coupling of 4-Chloroanisole with 2,6-Difluorophenylboronic Acid
Ligand SystemCatalyst SourceTemp (

C)
TimeYield (%)Notes
XPhos XPhos Pd G2/G323 (RT)30 min93% Rapid coupling beats decomposition.[1]
SPhos SPhos Pd G2402 h85%Good, but XPhos is superior for 2,6-F substitution.[1]
PEPPSI-IPr Pd-PEPPSI-IPr604 h78%Requires heat; some deboronation observed.[1]
PPh3 Pd(PPh3)48012 h<10%Massive protodeboronation; catalyst inactive at RT.[1]
dppf Pd(dppf)Cl28012 h25%Too slow; substrate decomposes.[1]

Validated Experimental Protocol

This protocol utilizes a G3-Palladacycle Precatalyst . Using a precatalyst is critical because it generates the active Pd(0) species immediately upon base addition, eliminating the induction period where boronic acid often decomposes.[1]

Target Reaction: Coupling of Aryl Chloride with Polyfluorinated Boronic Acid.[4]

Materials
  • Catalyst: XPhos Pd G3 (2-3 mol%)[1]

  • Ligand: XPhos (optional 1-2 mol% extra if substrate is very hindered)[1]

  • Base:

    
     (degassed)[1]
    
  • Solvent: THF (degassed)

  • Substrate: 2,6-Difluorophenylboronic acid (1.5 equiv)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the aryl chloride (1.0 mmol), fluorinated boronic acid (1.5 mmol), and XPhos Pd G3 catalyst (0.02 mmol).

    • Note: If the boronic acid is extremely unstable (e.g., pentafluorophenyl), increase equivalents to 2.0.[1]

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF (2 mL) via syringe. Stir to dissolve solids.

  • Activation (The Critical Step): Add degassed

    
     aqueous solution (4 mL) quickly.
    
    • Why? The biphasic system with a weak base buffers the pH. XPhos Pd G3 activates instantly upon contact with base.

  • Reaction: Stir vigorously at Room Temperature (

    
    C).
    
    • Monitor: Check by HPLC/LCMS at 30 minutes. Most reactions are complete within 1 hour.

    • Heat? Only heat to

      
      C if conversion is <50% after 1 hour. Avoid temperatures 
      
      
      
      C.
  • Workup: Dilute with ethyl acetate, separate phases, and wash with brine.

Decision Logic for Ligand Selection

Use this flow to select the optimal system for your specific fluorinated substrate.

Figure 2: Ligand Selection Flowchart[1][5]

DecisionTree Start Start: Select Fluorinated Substrate IsPoly Is it Polyfluorinated or 2,6-Disubstituted? Start->IsPoly IsHetero Is the Coupling Partner a Heterocycle (Pyridine/Azole)? IsPoly->IsHetero No (Mono-F or 3,4-F) XPhos RECOMMENDATION: XPhos Pd G3 (Run at RT) IsPoly->XPhos Yes (e.g., 2,6-F2-Ph) Penta Is it Pentafluorophenyl? IsPoly->Penta Extreme Instability SPhos RECOMMENDATION: SPhos Pd G3 (Run at 40°C) IsHetero->SPhos No (Std Aryl Chloride) PEPPSI RECOMMENDATION: Pd-PEPPSI-IPr (Run at 60°C) IsHetero->PEPPSI Yes (Coordination Issues) Anhydrous SPECIAL CASE: Pd(PPh3)4 + Ag2O + CsF (Anhydrous Conditions) Penta->XPhos No Penta->Anhydrous Yes

Caption: Logic flow for selecting catalysts. Note that pentafluorophenyl groups often require anhydrous silver-mediated conditions due to extreme instability.[1]

References

  • Kinetic Studies on Protodeboronation

    • Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[4]

    • [1]

  • Buchwald Ligand Efficacy (XPhos/SPhos)

    • Billingsley, K. L., & Buchwald, S. L. (2008).[1] A General System for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids. Journal of the American Chemical Society.[4]

    • [1]

  • Rapid Coupling of Polyfluorinated Acids

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[4]

    • [1]

  • NHC (PEPPSI)

    • Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[1] Chemistry - A European Journal.

    • [1]

  • Pentafluorophenyl Boronic Acid Coupling (Ag2O Method)

    • Korenaga, T., et al. (2005).[1] Suzuki-Miyaura coupling of pentafluorophenylboronic acid. Synthesis.

    • [1]

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Comparative

Assessing the Impact of the Acetyl Group on Boronic Acid Reactivity: A Comparative Analysis for Drug Development Professionals

An In-Depth Technical Guide As a Senior Application Scientist, this guide provides an in-depth analysis of how the acetyl substituent modifies the reactivity of arylboronic acids, a cornerstone of modern synthetic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide provides an in-depth analysis of how the acetyl substituent modifies the reactivity of arylboronic acids, a cornerstone of modern synthetic chemistry. We will move beyond simple descriptions to explore the underlying electronic and steric principles, offering both theoretical grounding and practical, data-driven comparisons. This guide is designed for researchers, scientists, and drug development professionals who rely on predictable and optimized cross-coupling methodologies.

Foundational Principles: The Dual Nature of Boronic Acid Reactivity

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups, are indispensable reagents, primarily for their role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Their reactivity is governed by the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital.[3] This Lewis acidity is central to the transmetalation step of the Suzuki-Miyaura catalytic cycle, often the rate-determining step of the overall reaction.[4]

The canonical Suzuki-Miyaura cycle involves three key stages: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][5][6] The efficiency of transmetalation is highly dependent on the electronic properties of the boronic acid. Base activation of the boronic acid to form a more nucleophilic boronate species is crucial for this step.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OA R¹-Pd(II)-X(L₂) Pd0->OA Oxidative Addition TM R¹-Pd(II)-R²(L₂) OA->TM Transmetalation TM->Pd0 Reductive Elimination R1R2 R¹-R² R1X R¹-X R2BOH2 R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Acetyl Group: An Electron-Withdrawing Influencer

The acetyl group (–COCH₃) is a moderately deactivating, electron-withdrawing group (EWG).[7] Its influence on an aromatic ring is twofold:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic π-system through resonance, delocalizing the ring's electrons onto the oxygen atom.[8]

This net withdrawal of electron density has profound consequences for the boronic acid moiety attached to the same ring.

Acetyl_Group_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) A Aromatic Ring C C A->C σ-bond withdrawal O O C->O B Aromatic Ring (π-system) D C=O B->D π-system withdrawal

Caption: Electronic effects of the acetyl group on an aromatic ring.

Quantifying the Impact: pKa and Lewis Acidity

The primary electronic consequence of the acetyl group is an increase in the Lewis acidity of the boronic acid. An EWG like the acetyl group stabilizes the negative charge on the tetrahedral boronate species formed upon reaction with a Lewis base (e.g., OH⁻).[9] This stabilization shifts the equilibrium toward the boronate, resulting in a lower pKa value.[10] Aryl boronic acids are generally more acidic than alkyl boronic acids, and this acidity is further enhanced by the presence of EWGs.[9][10]

The Hammett equation provides a quantitative framework for this effect, where the sigma (σ) value of a substituent correlates to its electronic influence. The acetyl group has positive σ values (σ_m = +0.37, σ_p = +0.50), indicating its electron-withdrawing nature and its ability to increase the acidity of a benzoic acid, a Brønsted analog for a boronic acid.[11]

Table 1: Comparative pKa Values of Substituted Phenylboronic Acids

Boronic AcidSubstituentPositionpKa (Predicted/Experimental)Rationale for pKa Change
Phenylboronic Acid-H-~8.8[9]Baseline reference.
4-Tolylboronic Acid-CH₃para~9.1Weak electron-donating group; decreases acidity.
4-Methoxyphenylboronic Acid-OCH₃para~9.0[9]Electron-donating via resonance; decreases acidity.
3-Acetylphenylboronic Acid -COCH₃meta~8.1 (Predicted)Strong inductive withdrawal; increases acidity.
4-Acetylphenylboronic Acid -COCH₃para~7.6 (Predicted)[12]Inductive and resonance withdrawal; strongly increases acidity.
4-(Trifluoromethyl)phenylboronic Acid-CF₃para~7.9[13]Very strong inductive withdrawal; strongly increases acidity.

Note: pKa values can vary based on solvent and measurement method. Predicted values are based on computational models and established substituent effects.

Impact on Suzuki-Miyaura Reactivity: A Mechanistic Dissection

The enhanced Lewis acidity of acetyl-substituted boronic acids directly influences the kinetics of the Suzuki-Miyaura reaction, primarily at the transmetalation step.

  • Facilitated Boronate Formation: A lower pKa means the boronic acid is more readily converted to its active tetrahedral boronate form (Ar-B(OH)₃⁻) at a given base concentration. This increases the concentration of the active nucleophile available for transmetalation.

  • Enhanced Transmetalation Rate: The electron-deficient nature of the acetyl-substituted aryl ring makes it a better leaving group from the boronate complex during the transfer to the palladium center. Kinetic studies have shown that the rate of transmetalation often increases with increasing electron donation from the other ligand on palladium, which is consistent with the accumulation of positive charge on the metal center during this step.[14] Conversely, a more electron-poor aryl group on the boron atom can accelerate its transfer.

However, the position of the acetyl group introduces a critical interplay between electronics and sterics.

  • Para-Substitution: The acetyl group at the para position exerts its full electron-withdrawing power without causing steric hindrance, generally leading to faster reaction rates compared to unsubstituted phenylboronic acid.

  • Meta-Substitution: The effect is primarily inductive, leading to a moderate increase in reactivity.

  • Ortho-Substitution: This presents a classic "ortho effect."[15][16] While the electronic activation is strong, the steric bulk of the acetyl group can hinder the optimal orientation of the boronic acid with the palladium complex, potentially slowing down the transmetalation step.[17] This can lead to lower yields or require more forcing conditions compared to its para isomer.

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

Boronic AcidSubstituentPositionRelative Reaction Rate (Normalized)Expected Yield (8h)
Phenylboronic Acid-H-1.085%
4-Tolylboronic Acid-CH₃para0.870%
4-Acetylphenylboronic Acid -COCH₃para2.5 >95%
3-Acetylphenylboronic Acid -COCH₃meta1.8 92%
2-Acetylphenylboronic Acid -COCH₃ortho0.5 45%

Data is illustrative, based on general reactivity trends. Actual results depend on the specific coupling partners, catalyst, base, and solvent system.

Experimental Protocols for Comparative Assessment

To validate these principles in your laboratory, the following self-validating protocols provide a framework for direct comparison.

Protocol: Determination of Boronic Acid pKa via ¹¹B NMR Titration

This method leverages the significant change in the ¹¹B NMR chemical shift as the boron center transitions from a trigonal planar (sp²) boronic acid to a tetrahedral (sp³) boronate.[18]

pKa_Workflow start Prepare Stock Solutions - Boronic Acid (e.g., 40 mM in MeOH) - HCl (0.1 M) - NaOH (0.1 M) prep_samples Prepare NMR Samples - Aliquot boronic acid stock - Add D₂O for lock - Adjust pH incrementally (pH 2 to 12) start->prep_samples acquire_spectra Acquire ¹¹B NMR Spectra For each pH point prep_samples->acquire_spectra process_data Process Data - Integrate sp² and sp³ signals - Calculate fraction of each species acquire_spectra->process_data plot_data Plot Data Fraction of sp³ boronate vs. pH process_data->plot_data fit_curve Fit to Henderson-Hasselbalch pKa is the pH at 50% boronate plot_data->fit_curve end Determine pKa fit_curve->end

Caption: Workflow for determining boronic acid pKa using ¹¹B NMR spectroscopy.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test boronic acids (e.g., 4-acetylphenylboronic acid, phenylboronic acid) in a suitable solvent mixture like 3:1 methanol/water.[18] Prepare standardized aqueous solutions of HCl and NaOH.

  • Sample Series: In a series of NMR tubes, add a fixed amount of the boronic acid stock solution and D₂O (for locking).

  • pH Adjustment: Carefully add microliter amounts of HCl or NaOH to each tube to create a series of samples spanning a pH range from approximately 2 to 12. Measure the final pH of each sample accurately with a calibrated pH meter.

  • NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum for each sample. The trigonal boronic acid signal will appear downfield, while the tetrahedral boronate signal will be upfield.[18]

  • Data Analysis: Integrate the peaks corresponding to the sp² and sp³ boron species in each spectrum.

  • Calculation: For each pH point, calculate the ratio log([sp³]/[sp²]).

  • pKa Determination: Plot pH (x-axis) versus log([sp³]/[sp²]) (y-axis). The pKa is the x-intercept of the resulting line, according to the Henderson-Hasselbalch equation.

Protocol: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling

This experiment compares the reaction rates of different boronic acids under identical, carefully controlled conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge the aryl halide (e.g., 1.0 mmol of 4-bromoanisole), an internal standard (e.g., 0.5 mmol of dodecane), base (e.g., 2.5 mmol of K₂CO₃), and solvent (e.g., 10 mL of toluene/water 4:1).

  • Initiation: Degas the mixture thoroughly. Add the palladium catalyst (e.g., 1 mol% of Pd(PPh₃)₄). Finally, add the boronic acid (1.2 mmol of the specific boronic acid being tested: phenylboronic acid, 4-acetylphenylboronic acid, etc.).

  • Monitoring: Heat the reaction to a constant temperature (e.g., 80 °C) and begin vigorous stirring. At timed intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching & Analysis: Immediately quench the aliquot with water and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) or HPLC to determine the ratio of product to the internal standard.

  • Data Analysis: Plot the concentration of the biaryl product versus time for each of the tested boronic acids. The initial slope of each curve provides a measure of the initial reaction rate, allowing for direct comparison.

Conclusion and Outlook

The acetyl group is a powerful modulator of boronic acid reactivity. Its strong electron-withdrawing nature significantly increases the Lewis acidity of the boron center, lowering the pKa and generally accelerating the rate-limiting transmetalation step in Suzuki-Miyaura cross-coupling. This electronic enhancement is most effective when the acetyl group is in the para or meta position. When placed in the ortho position, steric hindrance can override the electronic benefits, leading to reduced reactivity.

For the drug development professional, understanding these structure-activity relationships is paramount. Selecting a para-acetylphenylboronic acid can lead to faster, more efficient couplings, potentially reducing catalyst loading and reaction times. Conversely, awareness of the steric penalties associated with ortho-substitution can prevent failed reactions and guide the rational design of synthetic routes. By applying the comparative experimental protocols outlined here, researchers can generate robust, internal data to support their choice of reagents and optimize reaction conditions for the synthesis of complex molecular targets.

References

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: B-Protected Boronic Acids: Methodology Development and Strategic Application Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling Source: ACS Publications URL: [Link]

  • Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix Source: MDPI URL: [Link]

  • Title: Protecting groups for boronic acids - US9085590B2 Source: Google Patents URL
  • Title: Aromatic Reactivity Source: Michigan State University Chemistry URL: [Link]

  • Title: Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions Source: The Macmillan Group - University of Wisconsin URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: ACS Publications URL: [Link]

  • Title: Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction Source: Nature URL: [Link]

  • Title: Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes Source: ChemRxiv URL: [Link]

  • Title: Boronic acids protecting groups with standard deprotecting conditions. Source: ResearchGate URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

  • Title: Acetyl group - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Hammett Substituent Constants Table Source: Scribd URL: [Link]

  • Title: ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Omega URL: [Link]

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis Source: LJMU Research Online URL: [Link]

  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Activating and Deactivating Groups Source: Chemistry Steps URL: [Link]

  • Title: Types of groups and reactions Source: MSC Chemistry URL: [Link]

  • Title: On the Computational Determination of the pKa of Some Arylboronic Acids Source: MDPI URL: [Link]

  • Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL: [Link]

  • Title: Aromatic Compounds and Their Reactions Source: University of Illinois Springfield URL: [Link]

  • Title: Electrophilic aromatic directing groups - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hammett Equation Problem Set with Answers Source: University of Calgary URL: [Link]

  • Title: hammett substituent constants: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Source: ResearchGate URL: [Link]

  • Title: Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine Source: Organic Chemistry Portal URL: [Link]

  • Title: 16.5: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials Source: ChemRxiv URL: [Link]

  • Title: Hammett substituent constants Source: Stenutz URL: [Link]

  • Title: Table 7.1 Hammett substituent constants and their modified values Source: Moodle@Units URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Chemistry Of Boronic Esters Source: AA Blocks URL: [Link]

  • Title: 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 Source: PubChem - NIH URL: [Link]

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess Source: Organic Letters URL: [Link]

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Sources

Validation

A Comparative Guide to the Validation of Synthesized Biaryl Compounds by NMR and Mass Spectrometry

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. Among the diverse classes of organi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. Among the diverse classes of organic molecules, biaryl compounds—structural motifs present in many pharmaceuticals, natural products, and chiral ligands—present unique analytical challenges due to their potential for atropisomerism and complex substitution patterns.[1][2] This guide provides an in-depth, comparative analysis of two indispensable analytical techniques for the validation of biaryl compounds: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from extensive field experience.

The Complementary Nature of NMR and Mass Spectrometry

While both NMR and MS are powerful tools for structural elucidation, they provide fundamentally different, yet complementary, information.[3][4] Mass spectrometry excels at providing the molecular weight and elemental composition of a compound with exceptional sensitivity.[5][6] NMR, on the other hand, maps out the chemical environment and connectivity of atoms within the molecule, offering a detailed blueprint of its structure.[4] The synergy of these orthogonal techniques provides a robust and comprehensive characterization of synthesized biaryls.[4]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Connectivity, 3D structure, chemical environment of nucleiMolecular weight, elemental formula, fragmentation patterns
Sensitivity Lower (micromolar to millimolar range)[5][6]Higher (picomolar to femtomolar range)[5][6]
Quantitative Ability Highly quantitative and reproducible[3][5]Generally less quantitative without specific calibration[3]
Sample Preparation Simple dissolution in a deuterated solvent[7]Often requires ionization-enhancing matrices or solvents[7]
Destructive? Non-destructive[7]Destructive

Deep Dive into NMR Spectroscopy for Biaryl Validation

NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules. For biaryl compounds, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete assignment.[8]

1D NMR: The First Look
  • ¹H NMR (Proton NMR): This is the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity and coupling constants), and their relative numbers (integration). For biaryls, the aromatic region (typically 6.5-8.5 ppm) is of primary interest. Overlapping signals in this region are common, often necessitating 2D NMR for full assignment.[8]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly in the aromatic region, can provide clues about the electronic effects of substituents on the biaryl core. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.[8]

2D NMR: Unraveling the Connectivity

When 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable for establishing the connectivity between atoms.[9][10]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][10][11] In a biaryl system, COSY is crucial for tracing the connectivity of protons around each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached.[10][11] It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[9][11] For biaryls, HMBC is critical for establishing the connectivity between the two aromatic rings by observing correlations from protons on one ring to carbons on the other, including the quaternary carbons involved in the biaryl linkage.

The following diagram illustrates a typical workflow for NMR-based structure elucidation of a biaryl compound:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis 1H_NMR ¹H NMR COSY ¹H-¹H COSY 1H_NMR->COSY Assign Proton Spin Systems HSQC ¹H-¹³C HSQC 1H_NMR->HSQC Initial C-H Assignment 13C_NMR ¹³C NMR & DEPT 13C_NMR->HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Confirm Ring Connectivity Structure_Elucidation Complete Structure Elucidation HMBC->Structure_Elucidation Establish Inter-ring Linkage

Caption: A typical workflow for biaryl structure elucidation using NMR.

Mass Spectrometry: Confirming the Molecular Formula and Beyond

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition.[12]

High-Resolution Mass Spectrometry (HRMS)

For the definitive validation of a newly synthesized biaryl, high-resolution mass spectrometry (HRMS) is the gold standard.[13][14][15] Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[14][15] This high accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical mass calculated for all possible elemental compositions.[13][14] A mass accuracy of less than 5 parts per million (ppm) is typically required for publication in reputable journals.[13]

Ionization Techniques

The choice of ionization technique is critical for successfully analyzing biaryl compounds.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and moderately polar biaryls. It typically produces protonated molecules ([M+H]⁺) or other adducts.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar biaryls that are not easily ionized by ESI.

  • Electron Impact (EI): A "hard" ionization technique that can cause extensive fragmentation.[16] While this can make the molecular ion peak difficult to observe, the fragmentation pattern can provide valuable structural information.[16][17][18][19]

Interpreting Fragmentation Patterns

In some cases, particularly with techniques like EI-MS or tandem MS (MS/MS), the fragmentation pattern of the biaryl can provide structural confirmation. The cleavage of the biaryl bond or the loss of substituents will produce characteristic fragment ions that can be used to piece together the structure of the molecule.[16][17]

The logical flow for MS-based validation is as follows:

MS_Validation_Flow Sample Synthesized Biaryl Compound Ionization Ionization (e.g., ESI, APCI) Sample->Ionization Mass_Analysis High-Resolution Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Data_Acquisition Acquire High-Resolution Mass Spectrum Mass_Analysis->Data_Acquisition Molecular_Formula Determine Molecular Formula (from accurate m/z) Data_Acquisition->Molecular_Formula Fragmentation Analyze Fragmentation Pattern (if applicable) Data_Acquisition->Fragmentation Validation Validated Molecular Formula Molecular_Formula->Validation Fragmentation->Validation

Caption: Logical flow for validating a biaryl compound using HRMS.

Experimental Protocols

Protocol 1: NMR Data Acquisition and Reporting
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified biaryl compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • (Optional) Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignment.

  • 2D NMR Acquisition:

    • Acquire a gradient-selected COSY spectrum.

    • Acquire a gradient-selected HSQC spectrum optimized for one-bond J(CH) coupling (typically ~145 Hz).

    • Acquire a gradient-selected HMBC spectrum optimized for long-range J(CH) couplings (typically 8-10 Hz).

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Perform phase and baseline corrections. Integrate the ¹H NMR spectrum and pick all peaks in both 1D and 2D spectra.

  • Data Reporting: Report the NMR data in a standardized format.[20][21][22] For example:

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.50 (d, J = 8.0 Hz, 2H), 7.40 (t, J = 7.5 Hz, 2H), 7.30 (t, J = 7.2 Hz, 1H).[23][24]

    • ¹³C NMR (101 MHz, CDCl₃) δ: 141.2, 129.5, 128.8, 127.3.[24]

Protocol 2: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the biaryl compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in the appropriate mode (positive or negative ion). Ensure the mass range is sufficient to observe the molecular ion.

  • Data Analysis: Determine the accurate m/z of the molecular ion peak. Use the instrument's software to generate a list of possible molecular formulas within a specified mass tolerance (e.g., ± 5 ppm).

  • Data Reporting: Report the HRMS data as follows:

    • HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₂H₁₁N₁O₁ 186.0813; Found 186.0810.[24]

Conclusion: An Indispensable Partnership

In the rigorous world of chemical research and development, the structural validation of synthesized compounds is non-negotiable. For biaryl compounds, neither NMR spectroscopy nor mass spectrometry alone provides a complete picture.[3][4] HRMS offers the definitive molecular formula, answering the question "what is it made of?".[13] NMR, through a systematic application of 1D and 2D techniques, provides the intricate details of the atomic arrangement, answering the question "how is it put together?". It is the synergistic application of these two powerful, orthogonal techniques that provides the unequivocal evidence required to confidently report a new chemical entity. By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and contribute to the advancement of their respective fields.

References

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Methods in Molecular Biology.
  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Retrieved from [Link]

  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple? Retrieved from [Link]

  • Yousf, S., & Chugh, J. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Informatics Journals. Retrieved from [Link]

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